Dimethyl 4-aminophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-aminobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHQNDXAJXRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199789 | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | EPA DSSTox | |
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Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51832-31-6 | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51832-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl 4-aminophthalate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51832-31-6 | |
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| Record name | Dimethyl 4-aminophthalate | |
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| Record name | Dimethyl 4-aminophthalate | |
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| Record name | Dimethyl 4-aminophthalate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRN7CAV7ZX | |
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Foundational & Exploratory
In-Depth Technical Guide to Dimethyl 4-aminophthalate (CAS: 51832-31-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and applications of Dimethyl 4-aminophthalate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
This compound is a substituted aromatic dicarboxylic acid ester. Its core structure consists of a benzene ring substituted with two methoxycarbonyl groups and an amino group.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 51832-31-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 347.8 °C (Predicted) | [4] |
| Density | 1.248 g/cm³ (Predicted) | [4] |
| LogP | 1.17 | [1] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Mass Spectrometry (Predicted): The predicted mass-to-charge ratios (m/z) for various adducts of this compound are useful for its identification in mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.07608 |
| [M+Na]⁺ | 232.05802 |
| [M-H]⁻ | 208.06152 |
| [M]⁺ | 209.06825 |
(Data sourced from PubChemLite)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two distinct methoxy groups, and the amino group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons of the ester groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to:
-
N-H stretching vibrations of the primary amine.
-
C=O stretching vibrations of the ester groups.
-
C-O stretching vibrations of the ester groups.
-
Aromatic C-H and C=C stretching vibrations.
Synthesis
A detailed, experimentally verified synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach would involve the esterification of 4-aminophthalic acid with methanol in the presence of an acid catalyst.
Hypothetical Synthesis Workflow
The synthesis of this compound can be envisioned as a two-step process starting from 4-nitrophthalic acid.
Caption: Hypothetical synthesis of this compound.
Experimental Protocol: Synthesis of 4-Aminophthalic Acid
A general procedure for the synthesis of the precursor, 4-aminophthalic acid, involves the reduction of 4-nitrophthalic acid.[5]
Materials:
-
4-Nitrophthalic acid
-
Anhydrous ethanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
Dissolve 1 g (4.73 mmol) of 4-nitrophthalic acid in 10 ml of anhydrous ethanol in a suitable reaction vessel.[5]
-
Stir the solution and degas it under an argon atmosphere.[5]
-
Add 50 mg of 5% Pd/C catalyst to the solution.[5]
-
Introduce hydrogen gas into the reaction mixture to initiate the hydrogenation reaction.[5]
-
After 3 hours, filter the reaction mixture through diatomaceous earth to remove the catalyst.[5]
-
Concentrate the filtrate by evaporation to obtain the product.[5]
Safety and Handling
This compound is harmful if swallowed.[5] Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handle in a well-ventilated area and avoid the formation of dust and aerosols.[6]
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9][10] A PROTAC typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Phthalimide-based molecules are commonly used as ligands for the Cereblon (CRBN) E3 ligase.[11][12] this compound can serve as a precursor or a component in the synthesis of these CRBN-recruiting ligands.
Targeted Protein Degradation Pathway
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
This compound's utility lies in its ability to be incorporated into the linker or the E3 ligase ligand of a PROTAC, facilitating the assembly of these powerful therapeutic agents. Its chemical functionality allows for versatile modifications to optimize the properties of the resulting PROTAC, such as its binding affinity, cell permeability, and degradation efficacy. The development of PROTACs targeting proteins implicated in diseases like cancer, such as the Androgen Receptor and BRD4, highlights the importance of building blocks like this compound in advancing modern medicine.[11][12]
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 51832-31-6 [chemicalbook.com]
- 4. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]
- 5. 4-Aminophthalic acid CAS#: 5434-21-9 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 11. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Dimethyl 4-aminophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dimethyl 4-aminophthalate, a compound of interest in chemical synthesis and pharmaceutical research. The information is presented to facilitate its use in laboratory and development settings, with a focus on structured data, detailed experimental methodologies, and clear visual representations of workflows.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted and should be confirmed experimentally.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3][4] |
| Molecular Weight | 209.20 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | Not available. Experimental determination is required. | |
| Boiling Point | 347.8 ± 22.0 °C (Predicted) | [5] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 1.32 ± 0.10 (Predicted) | [5] |
| LogP | 1.17 | [1] |
| Storage Conditions | 2-8°C, protect from light, keep in a dark place, sealed in dry conditions. | [5] |
Spectroscopic Data
While specific experimental spectra for this compound are not widely available, with some suppliers noting they do not perform analytical characterization, the expected spectral characteristics can be inferred from its structure.[4]
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns dependent on their coupling with neighboring protons.
-
Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.
-
Methyl Protons: Two singlets, each integrating to 3H, corresponding to the two methoxy (-OCH₃) groups.
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbons: Signals in the downfield region (typically δ 165-180 ppm) corresponding to the two ester carbonyl carbons.
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).
-
Methyl Carbons: Signals in the upfield region (typically δ 50-60 ppm) corresponding to the two methoxy carbons.
Expected IR Spectral Data:
-
N-H Stretching: A medium to strong absorption band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
-
C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl groups.
-
C=C Stretching: Absorption bands in the region of 1450-1600 cm⁻¹ corresponding to the aromatic ring.
-
C-O Stretching: Absorption bands in the region of 1000-1300 cm⁻¹ for the ester C-O bonds.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube, which is sealed at one end. The sample is packed down to the bottom of the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: A known mass of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/100mL or mol/L.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[6]
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.[6]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid sample can be prepared as a KBr pellet or as a mull with Nujol.
-
Data Acquisition: The prepared sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000 to 400 cm⁻¹).
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present in this compound.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to Dimethyl 4-aminophthalate: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-aminophthalate is a key chemical intermediate gaining significant attention in the field of drug discovery, particularly in the development of targeted protein degradation technologies. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and analytical methodologies. Furthermore, it delves into its critical role as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering insights into the underlying mechanisms and relevant signaling pathways.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₁₀H₁₁NO₄, is an aromatic compound featuring a benzene ring substituted with two adjacent methoxycarbonyl groups and an amino group. Its molecular weight is approximately 209.20 g/mol . The structural details and key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | Dimethyl 4-aminobenzene-1,2-dicarboxylate[1][2] |
| Molecular Formula | C₁₀H₁₁NO₄[1][2][3] |
| Molecular Weight | 209.20 g/mol [2] |
| SMILES | COC(=O)c1ccc(cc1C(=O)OC)N[2] |
| InChI Key | NTBHQNDXAJXRPU-UHFFFAOYSA-N[1][2] |
| CAS Number | 51832-31-6[1][3] |
| Predicted LogP | 1.17[1] |
| Predicted Boiling Point | 347.8±22.0 °C[4] |
| Predicted Density | 1.248±0.06 g/cm³[4] |
| Predicted pKa | 1.32±0.10[4] |
| Appearance | Light yellow to yellow solid[4] |
Synthesis and Spectroscopic Analysis
A common synthetic route to this compound involves the esterification of 4-aminophthalic acid or the reduction of a nitro-substituted precursor followed by esterification.
Experimental Protocol: Synthesis from 4-Nitrophthalic Acid
A plausible synthetic pathway begins with the esterification of 4-nitrophthalic acid to yield dimethyl 4-nitrophthalate, followed by the reduction of the nitro group to an amine.
Step 1: Esterification of 4-Nitrophthalic Acid
-
Suspend 4-nitrophthalic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, dimethyl 4-nitrophthalate, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of Dimethyl 4-Nitrophthalate
-
Dissolve dimethyl 4-nitrophthalate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for instance, palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas until the reaction is complete.
-
Filter off the catalyst.
-
Remove the solvent under reduced pressure to yield this compound.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the two distinct methyl ester protons. The chemical shifts and splitting patterns of the aromatic protons will be indicative of their positions on the substituted benzene ring.
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the ester groups, the six carbons of the benzene ring (four of which are quaternary), and the two methyl carbons of the ester groups.
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, C-N stretching, and various vibrations associated with the aromatic ring.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of methoxy groups or other characteristic fragments.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of this compound.
Experimental Protocol: Reversed-Phase HPLC
A reported method for the analysis of this compound utilizes a reversed-phase C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[1]
-
Detection: UV detection is typically employed.
-
Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]
Role in Targeted Protein Degradation
This compound is a crucial building block in the synthesis of PROTACs, a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[3]
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[5] By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the POI into close proximity with the E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to its polyubiquitination.[6][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][6]
This compound in PROTAC Synthesis
The aminophthalate moiety, derived from this compound, can serve as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8][9] The amino group of this compound provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein. The design and composition of this linker are critical for the efficacy of the resulting PROTAC, influencing the stability of the ternary complex and the overall degradation efficiency.
Affected Signaling Pathways
By inducing the degradation of specific target proteins, PROTACs can modulate various cellular signaling pathways implicated in diseases such as cancer. For example, PROTACs targeting kinases can inhibit pathways like the RAS-ERK pathway, which is often hyperactivated in cancer cells and promotes their proliferation.[10] The degradation of transcription factors can also impact gene expression programs that drive disease progression. Recent studies have shown that cellular signaling pathways, including those involved in the unfolded protein response and protein stabilization, can modulate the efficacy of PROTAC-mediated degradation.[7][11]
Conclusion
This compound is a versatile and valuable chemical entity for researchers and drug development professionals. Its utility as a precursor for Cereblon-recruiting PROTACs places it at the forefront of targeted protein degradation, a rapidly evolving and promising therapeutic modality. A thorough understanding of its chemical properties, synthesis, and biological applications is essential for the rational design and development of novel therapeutics targeting previously "undruggable" proteins.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 51832-31-6 [chemicalbook.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Discovery, and Application of Aminophthalate Esters in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of aminophthalate esters, their discovery as ligands for the E3 ubiquitin ligase Cereblon (CRBN), and their application in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details experimental methodologies, quantitative data, and the intricate signaling pathways involved, offering a valuable resource for professionals in drug discovery and chemical biology.
Synthesis of Aminophthalate Esters
The synthesis of aminophthalate esters typically involves a two-step process: the formation of the aminophthalic acid or anhydride precursor, followed by esterification.
Synthesis of Aminophthalic Acid Precursors
3-Aminophthalic acid and 4-aminophthalic acid are key precursors for the synthesis of the corresponding esters. A common synthetic route involves the reduction of the nitro group of the respective nitrophthalic acid.
Experimental Protocol: Synthesis of 3-Aminophthalic Acid via Catalytic Hydrogenation
This protocol describes the reduction of 3-nitrophthalic acid to 3-aminophthalic acid using hydrogen gas and a platinum oxide catalyst.
-
Purification of 3-Nitrophthalic Acid: A commercial sample of 3-nitrophthalic acid is dissolved in hot water and filtered to remove impurities. Upon cooling, pure 3-nitrophthalic acid crystallizes as a white solid.
-
Hydrogenation: The purified 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) is dissolved in methanol (200 ml). To this solution, platinic oxide (50 mg) is added as a catalyst.
-
The mixture is then subjected to hydrogenation at 25 psi until the consumption of hydrogen ceases, which typically takes about one hour.
-
Isolation: The reaction mixture is filtered to remove the catalyst. The filtrate is then evaporated to yield solid 3-aminophthalic acid.[1]
A similar process can be employed for the synthesis of 4-aminophthalic acid from 4-nitrophthalic acid.
Esterification of Aminophthalic Acids
The conversion of aminophthalic acids to their corresponding dialkyl esters is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol.
Experimental Protocol: General Fischer-Speier Esterification of Aminophthalic Acid
This protocol outlines the general procedure for the synthesis of dimethyl or diethyl aminophthalates.
-
Reaction Setup: 3-aminophthalic acid or 4-aminophthalic acid is dissolved in a large excess of the corresponding alcohol (methanol for dimethyl esters, ethanol for diethyl esters), which also serves as the solvent.
-
Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 10 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the excess alcohol is removed by distillation. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude aminophthalate ester, which can be further purified by chromatography or recrystallization.
Alternative Esterification Method using Thionyl Chloride:
An alternative two-step procedure involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[2][3][4]
Synthesis Workflow for Aminophthalate Esters
Caption: General workflow for the synthesis of aminophthalate esters.
Discovery as Cereblon Ligands and Application in PROTACs
Aminophthalate derivatives have been identified as ligands for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This discovery has paved the way for their use in Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, an aminophthalate derivative for CRBN), and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Key Neosubstrates Targeted by Aminophthalate-Based PROTACs
Two of the most well-studied neosubstrates targeted for degradation by aminophthalate-based PROTACs and molecular glues are the lymphoid transcription factor IKAROS family zinc finger protein 1 (IKZF1) and the translation termination factor G1 to S phase transition 1 (GSPT1) .
Quantitative Data on Protein Degradation
The efficiency of a PROTAC is often quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achievable).
| PROTAC/Degrader | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PS-RC-1 | IKZF1 | Mino | 802 | - | [5] |
| PS-RC-1 | IKZF3 | Mino | 44 | - | [5] |
| Cpd PS-2 | IKZF1 | Mino | 28 | 99 | [6] |
| Cpd PS-2 | IKZF3 | Mino | 2.5 | 99 | [6] |
| CC-90009 | GSPT1 | Kasumi-1 | - | - | [7] |
| Pomalidomide | IKZF1 | Mino | - | - | [5] |
| Pomalidomide | IKZF3 | Mino | - | - | [5] |
| Compound | Antiproliferative Activity (IC₅₀, nM) | Cell Line | Reference |
| PS-RC-1 | 9.0 | Mino | [5] |
| Pomalidomide | 329 | Mino | [5] |
| Cpd PS-2 | 77 | Mino | [6] |
| DIX-01 | (in nanomolar range) | 22Rv1, MV4-11, HL-60, MOLM13 | [8] |
Signaling Pathways
The degradation of key proteins like IKZF1 and GSPT1 by aminophthalate-based PROTACs has significant downstream effects on cellular signaling pathways, leading to therapeutic outcomes, particularly in the context of cancer.
Cereblon-Mediated Ubiquitination and Proteasomal Degradation
The fundamental mechanism involves the PROTAC-induced formation of a ternary complex between the target protein, the aminophthalate-CRBN E3 ligase complex, and subsequent polyubiquitination of the target, leading to its degradation by the 26S proteasome.
Cereblon-Mediated Protein Degradation Pathway
Caption: The mechanism of aminophthalate-based PROTACs.
Downstream Effects of IKZF1 Degradation
IKZF1 is a critical transcription factor in lymphoid development and is essential for the survival of multiple myeloma cells. Its degradation leads to the downregulation of key oncogenic signaling pathways.
Downstream Signaling of IKZF1 Degradation
Caption: Key downstream effects of IKZF1 degradation in multiple myeloma.
The degradation of IKZF1 disrupts a critical transcriptional network involving IRF4 and c-MYC, which is essential for the survival of multiple myeloma cells.[9] This leads to cell growth inhibition and apoptosis. Furthermore, the degradation of IKZF1 in T-cells leads to the de-repression of Interleukin-2 (IL-2), enhancing the anti-tumor immune response.[9]
Downstream Effects of GSPT1 Degradation
GSPT1 is a translation termination factor, and its degradation has been shown to be a promising anti-cancer strategy.
Downstream Signaling of GSPT1 Degradation
Caption: Cellular consequences of GSPT1 degradation in cancer cells.
The degradation of GSPT1 leads to impaired translation termination, which in turn activates the integrated stress response (ISR). This ultimately results in TP53-independent cell death, making it a viable therapeutic strategy for cancers with TP53 mutations.[10][11][12][13] In the context of acute myeloid leukemia (AML), GSPT1 degradation has also been shown to decrease the expression of oncogenic fusion genes like RUNX1::RUNX1T1 and FUS::ERG, contributing to its anti-leukemic effects.[7][14]
Conclusion
Aminophthalate esters have emerged as a pivotal class of molecules in the field of targeted protein degradation. Their synthesis from readily available precursors and their ability to effectively recruit the E3 ligase Cereblon make them invaluable components in the design of PROTACs. The targeted degradation of key oncoproteins such as IKZF1 and GSPT1 through aminophthalate-based PROTACs has shown significant therapeutic potential in preclinical and clinical studies. This technical guide provides a foundational understanding of the synthesis, mechanism of action, and downstream cellular effects of aminophthalate esters, serving as a comprehensive resource for researchers dedicated to advancing this promising therapeutic modality.
References
- 1. prepchem.com [prepchem.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baylor College of Medicine patents new BTK, IKZF1 and IKZF3 degradation inducers | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a dual-target CRBN-mediated degrader for IKZF1/3 and GSPT1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 14. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into Dimethyl 4-aminophthalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-aminophthalate is a chemical compound with potential applications in various scientific fields, including drug development and materials science. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential interactions. This technical guide provides a framework for the theoretical and computational analysis of this compound using Density Functional Theory (DFT) calculations. Due to a lack of specific published research data for this molecule, this document outlines the standard methodologies and expected outcomes of such studies, in lieu of presenting experimental data.
Introduction to this compound
This compound is an ester derivative of 4-aminophthalic acid. Its fundamental properties are derived from its chemical structure, which consists of a benzene ring substituted with two methyl ester groups and an amino group.
Molecular and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄[1] |
| Molecular Weight | 209.2 g/mol [1] |
| Chemical Structure | A benzene ring with an amino group at position 4 and two methyl ester groups at positions 1 and 2. |
| SMILES | COC(=O)c1ccc(cc1C(=O)OC)N[1] |
| InChI Key | NTBHQNDXAJXRPU-UHFFFAOYSA-N[1] |
Theoretical Studies and Computational Methodologies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. A typical DFT study of a molecule like this compound would involve geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis.
Density Functional Theory (DFT) Calculations
The foundational step in the theoretical study of a molecule is the optimization of its geometric structure. This is typically performed using a specific functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[2][3] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and electronic properties.
Experimental Protocol (General):
-
The initial molecular structure of this compound is built using a molecular modeling software.
-
A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is specified.
-
The calculation is run until the forces on the atoms are minimized, and the structure reaches a stationary point on the potential energy surface.
-
A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectra.
Below is a Graphviz diagram illustrating the general workflow of a DFT calculation.
References
Navigating the Solubility Landscape of Dimethyl 4-Aminophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-aminophthalate, a key intermediate in the synthesis of various organic materials, including polyimides and other polymers, possesses a molecular structure that dictates its interaction with various solvents. An in-depth understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility information, details robust experimental protocols for its determination, and illustrates the underlying principles governing its solubility.
Data Presentation: Solubility of this compound
A thorough search of scientific databases, patents, and technical data sheets did not yield specific quantitative solubility values for this compound. The table below summarizes the current status of available data for a selection of common organic solvents. This highlights a significant data gap and underscores the importance of the experimental protocols detailed in the subsequent section.
| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility Data (at specified temperature) |
| Methanol | CH₃OH | 5.1 | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Data not available |
| Acetone | C₃H₆O | 5.1 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available |
| Toluene | C₇H₈ | 2.4 | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available (Polymers derived from similar monomers are often soluble in polar aprotic solvents) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available (Polymers derived from similar monomers are often soluble in polar aprotic solvents) |
Experimental Protocols for Solubility Determination
The absence of published data necessitates experimental determination of this compound's solubility. Below are detailed methodologies for accurate and reproducible measurements.
General Qualitative Solubility Assessment
This initial screening method provides a rapid indication of solubility.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, DMF, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound appears soluble, further increments of the solute can be added until saturation is observed.
Quantitative Solubility Determination by the Isothermal Shake-Flask Method
This is a widely accepted method for generating precise solubility data.
Materials:
-
This compound
-
High-purity organic solvents
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that equilibrium with the saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method. HPLC is a common and accurate technique.
-
HPLC Analysis: Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent. Dilute the filtered sample solution as necessary to fall within the calibration range.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve should be prepared similarly.
-
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the quantitative determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Quantitative Solubility Measurement.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The diagram below illustrates these relationships.
Dimethyl 4-aminophthalate: An In-depth Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-aminophthalate and its derivatives are fluorescent molecules characterized by their sensitivity to the local environment. This technical guide provides a comprehensive overview of the core principles, photophysical properties, synthesis, and applications of this compound as a fluorescent probe. Due to the limited direct experimental data on this compound, this guide leverages data from its close structural analog, 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), to infer its probable characteristics and performance. This document aims to equip researchers with the foundational knowledge required to effectively utilize this class of fluorophores in their work.
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of molecular processes with high sensitivity and specificity. Among the various classes of fluorophores, those exhibiting solvatochromism—a change in their spectral properties in response to the polarity of the surrounding solvent—are of particular interest. This compound belongs to the family of 4-aminophthalimides, which are known for their pronounced solvatochromic behavior. The fluorescence of these molecules is highly dependent on the local environment, making them excellent candidates for probing changes in protein conformation, membrane dynamics, and other biomolecular interactions.
The core structure of this compound features an aromatic ring substituted with an amino group and two methyl ester groups. The electron-donating amino group and the electron-withdrawing ester groups give rise to an intramolecular charge transfer (ICT) character in the excited state, which is the primary origin of its environmental sensitivity.
Photophysical Properties
Solvatochromism: The Influence of Solvent Polarity
The most significant characteristic of 4-aminophthalimide derivatives is their solvatochromism. As the polarity of the solvent increases, a bathochromic (red) shift in the emission spectrum is typically observed. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.
The following table summarizes the expected solvatochromic properties of this compound, based on the behavior of related 4-aminophthalimide derivatives.
| Solvent | Polarity (Dielectric Constant) | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) | Expected Stokes Shift (cm⁻¹) | Expected Quantum Yield (Φ_F) | Expected Lifetime (τ) |
| Cyclohexane | 2.0 | ~390 nm | ~410 nm | Low | High | > 10 ns |
| Chloroform | 4.8 | ~390 nm | ~480 nm | Moderate | Moderate | ~5-10 ns |
| Methanol | 32.7 | ~390 nm | ~550 nm | High | Low | < 1 ns |
| Water | 80.1 | ~390 nm | ~570 nm | Very High | Very Low | < 1 ns |
Note: These are estimated values based on the known behavior of 4-(N,N-dimethyl)amino-N-methylphthalimide and other 4-aminophthalimide derivatives. Actual values for this compound may vary.
Fluorescence Mechanism
The fluorescence of this compound originates from an intramolecular charge transfer (ICT) state. Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the phthalate ring system.
In non-polar solvents, the energy of the ICT state is high, leading to emission at shorter wavelengths (bluer light). In polar solvents, the dipolar solvent molecules reorient around the excited fluorophore, stabilizing the polar ICT state. This stabilization lowers the energy of the ICT state, resulting in a red-shifted emission. In highly polar and protic solvents like water, efficient non-radiative decay pathways, such as hydrogen bonding interactions, can become dominant, leading to a significant decrease in the fluorescence quantum yield and lifetime.[1]
Synthesis of this compound
Generalized Experimental Protocol for Synthesis
Step 1: Esterification of 4-Nitrophthalic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophthalic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude Dimethyl 4-nitrophthalate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Step 2: Reduction of Dimethyl 4-nitrophthalate
-
Reaction Setup: Dissolve the purified Dimethyl 4-nitrophthalate in a suitable solvent, such as ethanol or ethyl acetate.
-
Reducing Agent: Add a reducing agent. Common methods include:
-
Tin(II) Chloride: Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid. Heat the mixture as necessary.
-
Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) and bubble hydrogen gas through the solution.
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
For SnCl₂ reduction: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.
-
For catalytic hydrogenation: Filter off the catalyst and concentrate the filtrate.
-
-
Purification: Purify the final product, this compound, by column chromatography or recrystallization to obtain a pure solid.
Applications in Research and Drug Development
The environmentally sensitive fluorescence of this compound and its analogs makes them valuable probes for a variety of applications.
Probing Protein Structure and Dynamics
When covalently attached to a protein, the fluorescence of this compound can report on the local environment of the labeling site. Changes in protein conformation, such as those occurring during protein folding, unfolding, or ligand binding, can alter the polarity and accessibility of the probe to the solvent, leading to changes in its fluorescence emission spectrum, quantum yield, and lifetime.
Generalized Experimental Protocol for Protein Labeling
This protocol assumes the availability of an amine-reactive derivative of this compound (e.g., an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative).
-
Protein Preparation: Prepare a solution of the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be between 7.2 and 8.5 for efficient labeling of primary amines.
-
Probe Preparation: Dissolve the amine-reactive this compound derivative in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (typically 1-10 mg/mL).
-
Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the reactive probe solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted probe from the labeled protein using dialysis, size-exclusion chromatography (SEC), or a spin column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its absorption maximum. The fluorescence of the labeled protein can then be characterized under various experimental conditions.
Conclusion
This compound represents a potentially powerful fluorescent probe for researchers in chemistry, biology, and drug development. Its solvatochromic properties, arising from an intramolecular charge transfer mechanism, make it highly sensitive to the local molecular environment. While direct experimental data for this specific compound is limited, the well-characterized behavior of its close analogs provides a solid foundation for its application. The generalized synthesis and labeling protocols provided in this guide offer a starting point for researchers to incorporate this versatile fluorophore into their experimental designs. Further detailed characterization of this compound is warranted to fully unlock its potential as a sensitive reporter of molecular interactions and dynamics.
References
Methodological & Application
Synthesis of luminol using Dimethyl 4-aminophthalate protocol
Application Notes and Protocols for the Synthesis of Luminol
An Overview of Luminol Synthesis for Researchers and Drug Development Professionals
Luminol, chemically known as 5-amino-2,3-dihydro-1,4-phthalazinedione, is a compound renowned for its striking chemiluminescence—the emission of light as a result of a chemical reaction. This property has led to its widespread use in forensic science for the detection of trace amounts of blood, as the iron in hemoglobin acts as a catalyst for its light-emitting oxidation reaction.[1][2] Beyond forensics, luminol and its derivatives are valuable tools in various research and diagnostic applications, including immunoassays and cellular assays, due to their high sensitivity.
This document provides a detailed protocol for the synthesis of luminol. It is important to note that the established and widely documented synthetic route, which will be detailed below, commences with 3-nitrophthalic acid. The initial request specified Dimethyl 4-aminophthalate as the starting material; however, the common synthesis involves the formation of an intermediate, 3-nitrophthalhydrazide, from 3-nitrophthalic acid, followed by the reduction of the nitro group to form the amino group of luminol.[3]
The synthesis is a two-step process. The first step involves a condensation reaction between 3-nitrophthalic acid and hydrazine to form the cyclic diamide, 3-nitrophthalhydrazide.[3][4] The subsequent step is the reduction of the nitro group on this intermediate to an amine using a reducing agent, typically sodium dithionite (also known as sodium hydrosulfite), to yield the final product, luminol.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of luminol and its intermediate, 3-nitrophthalhydrazide, based on established laboratory protocols.
Table 1: Reagents for the Synthesis of 3-Nitrophthalhydrazide
| Reagent | Quantity (Example 1) | Quantity (Example 2) |
| 3-Nitrophthalic Acid | 1.3 g[3] | 0.300 g[1] |
| 10% Aqueous Hydrazine | 2 mL[3] | 0.4 mL[1] |
| Triethylene Glycol | 4 mL[3] | 0.8 mL[1] |
| Hot Water | 20 mL[3] | 4 mL[1] |
Table 2: Reagents for the Synthesis of Luminol
| Reagent | Quantity (Example 1) | Quantity (Example 2) |
| 3-Nitrophthalhydrazide | Product from Step 1 | 140 mg[5] |
| 10% Sodium Hydroxide Solution | 6.5 mL[3] | - |
| 3 M Sodium Hydroxide Solution | - | 1.0 mL[5] |
| Sodium Dithionite (Sodium Hydrosulfite) | 4 g[3] | 0.6 g (dihydrate)[5] |
| Glacial Acetic Acid | 2.6 mL[3] | 0.4 mL[5] |
| Water | ~10 mL[3] | Small amount[5] |
Table 3: Reaction Conditions
| Step | Parameter | Value |
| Synthesis of 3-Nitrophthalhydrazide | Heating Temperature | 210-220 °C[1][3] |
| Heating Duration | ~2 minutes[1][3] | |
| Synthesis of Luminol | Reaction Temperature | Boiling[1][3] |
| Reaction Duration | 5 minutes[1][3] |
Table 4: Product Specifications
| Product | Parameter | Value |
| Luminol | Purity | 99% |
| Quantum Yield | ~0.01[6] to 0.10 ± 0.03[7] | |
| Appearance | Light-yellow solid[2][5] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of luminol, adapted from various laboratory procedures.[1][2][3][4][5]
Protocol 1: Synthesis of 3-Nitrophthalhydrazide
-
In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[3]
-
Gently heat the mixture with a microburner until the solid dissolves.[3]
-
Add 4 mL of triethylene glycol and a boiling stone to the test tube.[3]
-
Insert a high-temperature thermometer and heat the solution vigorously. The temperature will initially rise to about 120 °C as the water boils off, and then it will increase more rapidly.[3][4]
-
Continue heating until the temperature reaches 210-220 °C. Maintain this temperature for approximately 2 minutes.[1][3]
-
Allow the test tube to cool to about 100 °C.[3]
-
Add 20 mL of hot water to the cooled solution.[3]
-
Cool the mixture to room temperature to allow the 3-nitrophthalhydrazide to crystallize.[3]
-
Collect the solid product by vacuum filtration using a Hirsch funnel. The product can be used in the next step without extensive drying.[3]
Protocol 2: Synthesis of Luminol
-
Transfer the 3-nitrophthalhydrazide from the previous step to a large test tube.[3]
-
Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.[3]
-
Add 4 g of sodium dithionite (sodium hydrosulfite).[3] Use a small amount of water (approximately 10 mL) to wash any solid from the walls of the test tube into the solution.[3]
-
Heat the mixture to boiling and maintain a gentle boil for 5 minutes, stirring continuously.[1][3]
-
Remove the test tube from the heat and add 2.6 mL of glacial acetic acid.[3]
-
Cool the mixture to room temperature while stirring to precipitate the luminol.[3]
-
Collect the light-yellow luminol crystals by vacuum filtration.[2][5]
Protocol 3: Demonstration of Chemiluminescence
-
Place a few pellets of potassium hydroxide (KOH) at the bottom of a 250 mL Erlenmeyer flask.[3]
-
Add approximately 25 mL of dimethyl sulfoxide (DMSO) to the flask.[3]
-
Add a small amount of the synthesized luminol to the flask.[3]
-
Stopper the flask and shake it vigorously to introduce air into the solution.[3]
-
In a darkened room, a faint blue glow will be observed as the luminol undergoes chemiluminescence.[3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of luminol and the subsequent chemiluminescence reaction.
Caption: Workflow for the synthesis of luminol and its chemiluminescence.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. chimique.wordpress.com [chimique.wordpress.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Video: Synthesis of Luminol - Procedure [jove.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols: Synthesis of 5-Aminophthalhydrazide from Dimethyl 4-Aminophthalate and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and mechanistic overview for the synthesis of 5-aminophthalhydrazide, a key intermediate in the synthesis of various compounds of interest in drug development and materials science. The reaction involves the condensation of dimethyl 4-aminophthalate with hydrazine. While direct mechanistic studies on this specific reaction are not extensively published, the mechanism is analogous to the well-documented synthesis of luminol (3-aminophthalhydrazide) from 3-nitrophthalic acid.
Reaction Overview
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. Initially, one of the amino groups of the hydrazine molecule attacks one of the ester carbonyl carbons of this compound. This is followed by the elimination of a methanol molecule to form an intermediate hydrazide. Subsequently, an intramolecular cyclization occurs where the second amino group of the hydrazine attacks the remaining ester carbonyl group, leading to the formation of a stable six-membered ring and the elimination of a second molecule of methanol. The final product is 5-amino-2,3-dihydro-1,4-phthalazinedione, also known as 5-aminophthalhydrazide.
Reaction Mechanism and Experimental Workflow
The proposed reaction mechanism and a general experimental workflow are depicted below.
Figure 1. Proposed reaction mechanism for the synthesis of 5-aminophthalhydrazide and a typical experimental workflow.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar phthalhydrazides, such as luminol.[1][2][3][4][5] Researchers should optimize conditions for their specific laboratory setup and scale.
Materials:
-
This compound
-
Hydrazine hydrate (e.g., 8% aqueous solution)
-
High-boiling point solvent (e.g., triethylene glycol, ethanol, or methanol)[6]
-
Glacial acetic acid (for potential pH adjustment during workup)
-
Distilled water
-
Sodium hydroxide solution (for potential workup variations)
-
Sodium hydrosulfite dihydrate (if reduction of a nitro group analog were needed)[3][4]
Equipment:
-
Round-bottom flask or a large test tube
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filter flask
-
Vacuum source
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound and the chosen solvent.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.
-
Heating and Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., 80-85 °C for ethanol or methanol, or higher for triethylene glycol).[6] The reaction time can range from 2 to 6 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.
-
Distillation (if using a high-boiling solvent like triethylene glycol): If necessary to drive the reaction to completion, excess water and lower-boiling byproducts can be distilled off, allowing the reaction temperature to rise.[1][3][5]
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to induce crystallization of the product.[5][6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
-
Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes based on analogous syntheses. Yields are highly dependent on the specific reaction conditions and scale.
| Parameter | Value/Range | Reference |
| Reactants | ||
| This compound | 1 equivalent | N/A |
| Hydrazine Hydrate | 1 - 2 equivalents | [6] |
| Reaction Conditions | ||
| Solvent | Triethylene glycol, Ethanol, or Methanol | [6] |
| Temperature | 80 - 220 °C (solvent dependent) | [1][3][6] |
| Reaction Time | 2 - 6 hours | [6] |
| Work-up | ||
| Precipitation | Cooling in an ice bath | [5] |
| Washing Solvents | Cold water, Cold ethanol | [5] |
| Expected Product | ||
| Product Name | 5-Aminophthalhydrazide | [7][8] |
| Molecular Formula | C8H7N3O2 | [7][8] |
| Molecular Weight | 177.16 g/mol | [8] |
| Appearance | Light yellow solid | [5] |
Safety Precautions
-
Hydrazine is a highly toxic and corrosive substance. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
High temperatures are used in this synthesis. Use caution when working with heating mantles or oil baths.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. chimique.wordpress.com [chimique.wordpress.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. studylib.net [studylib.net]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents [patents.google.com]
- 7. Luminol [webbook.nist.gov]
- 8. Luminol | C8H7N3O2 | CID 10638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Dimethyl 4-aminophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-acylation of Dimethyl 4-aminophthalate, a valuable building block in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols outlined below describe two common and effective methods for this transformation: acylation using an acyl chloride and acylation using an acid anhydride.
Introduction
The acylation of the primary amino group of this compound introduces an amide functionality, which can be a key structural motif in biologically active molecules and functional materials. The choice of acylating agent allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships. The following protocols are designed to be robust and adaptable for different acylating agents.
Protocol 1: Acylation using Acyl Chloride
This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a tertiary amine base. This method is broadly applicable for various acyl chlorides.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of the desired acyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-acylated this compound.[1]
Protocol 2: Acylation using Acetic Anhydride
This protocol details the acetylation of this compound using acetic anhydride. This method is particularly useful for the introduction of an acetyl group.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.
-
Addition of Acetic Anhydride: Under stirring, add acetic anhydride (1.5 to 3.0 equivalents) to the solution. The addition can be done at room temperature or at 0 °C for better control of the reaction.[2]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid thoroughly with water to remove any remaining acid and base.
-
Drying: Dry the purified product under vacuum. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the acylation of this compound based on the provided protocols.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acetic Anhydride) |
| Starting Material | This compound | This compound |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Acetic Anhydride |
| Stoichiometry (Amine:Reagent:Base) | 1 : 1.1 : 1.2 | 1 : 1.5-3.0 : N/A (Solvent can be base) |
| Solvent | Anhydrous Dichloromethane (DCM) | Pyridine or Glacial Acetic Acid |
| Base | Triethylamine (TEA) | Pyridine (can act as solvent and base) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Work-up Procedure | Aqueous wash with NaHCO₃ and brine | Precipitation in ice-water |
| Purification | Recrystallization or Column Chromatography | Recrystallization |
| Expected Yield | 75 - 95% | 80 - 98% |
Mandatory Visualization
Caption: Workflow for the acylation of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Luminol Derivatives Using Dimethyl 4-Aminophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminol and its derivatives are cornerstone chemiluminescent reagents with extensive applications in biomedical research, diagnostics, and forensic science. Their utility stems from the emission of light upon oxidation, a phenomenon that can be harnessed for highly sensitive detection methods. While the synthesis of luminol traditionally starts from 3-nitrophthalic acid, this document outlines a versatile approach for the synthesis of novel luminol derivatives, commencing with dimethyl 4-aminophthalate. This pathway primarily yields derivatives of 4-aminophthalhydrazide, an isomer of luminol commonly known as isoluminol. Modifications to the amino group of isoluminol have been shown to significantly enhance its luminescence efficiency, opening avenues for the development of superior chemiluminescent probes.[1]
These application notes provide detailed protocols for the synthesis of a core isoluminol derivative from this compound, followed by procedures for creating a variety of novel N-substituted derivatives. Furthermore, a compilation of quantitative data on the chemiluminescent properties of various derivatives is presented to facilitate the selection of probes with desired characteristics.
Core Synthesis: From this compound to 4-Aminophthalhydrazide (Isoluminol)
The synthesis of the core luminol isomer, 4-aminophthalhydrazide (isoluminol), from this compound is a two-step process. The first step involves the hydrolysis of the dimethyl ester to 4-aminophthalic acid, followed by a cyclization reaction with hydrazine.
Experimental Protocol: Synthesis of 4-Aminophthalhydrazide
Step 1: Hydrolysis of this compound to 4-Aminophthalic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH reaches approximately 3-4. This will precipitate the 4-aminophthalic acid.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-aminophthalic acid.
Step 2: Cyclization to 4-Aminophthalhydrazide (Isoluminol)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-aminophthalic acid (1 equivalent) in an 8% aqueous solution of hydrazine hydrate (2 equivalents).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the pale yellow crystals of 4-aminophthalhydrazide by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Synthesis of Novel Luminol (Isoluminol) Derivatives
The amino group of 4-aminophthalhydrazide provides a convenient handle for the synthesis of a diverse range of novel derivatives through N-alkylation and N-acylation reactions.
Experimental Protocol: N-Alkylation of 4-Aminophthalhydrazide
This protocol describes a general procedure for the N-alkylation of 4-aminophthalhydrazide using an alkyl halide.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophthalhydrazide (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-alkylated isoluminol derivative.
Experimental Protocol: N-Acylation of 4-Aminophthalhydrazide
This protocol provides a general method for the N-acylation of 4-aminophthalhydrazide using an acyl chloride.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophthalhydrazide (1 equivalent) in a mixture of pyridine and dichloromethane (DCM) at 0 °C.
-
Acylation: Add the desired acyl chloride (1.1 equivalents) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acylated isoluminol derivative.
Quantitative Data on Novel Luminol Derivatives
The chemiluminescent properties of luminol derivatives are significantly influenced by their chemical structure. The following table summarizes key quantitative data for a selection of novel luminol and isoluminol derivatives to aid in the rational design and selection of probes for specific applications.
| Derivative | Type of Derivative | Maximum Emission Wavelength (λmax, nm) | Relative Chemiluminescence Intensity (vs. Luminol) | Quantum Yield (ΦCL) | Reference |
| Luminol | Reference | 425 | 1 | 0.0124 | [2] |
| N-(4-Aminobutyl)-N-ethylisoluminol (ABEI) | N-Alkylated Isoluminol | 460 | ~10 | - | [3] |
| N-ethoxy carbonyl luminol | N-Acylated Luminol | - | Decreased | - | [2] |
| N-trifluoroacetyl luminol | N-Acylated Luminol | - | Decreased | - | [2] |
| N-benzoyl luminol | N-Acylated Luminol | - | Decreased | - | [2] |
| Symmetrical Azo-Based Luminol Derivative | Azo-Luminol | 490 (Green) | - | - | [4] |
Note: The quantum yield and relative intensity can be highly dependent on the specific reaction conditions (e.g., pH, oxidant, catalyst).
Visualizing the Chemiluminescence Pathway and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the chemiluminescence mechanism and the general experimental workflows for synthesis.
Chemiluminescence Mechanism of Isoluminol
Caption: The chemiluminescence pathway of 4-aminophthalhydrazide (isoluminol).
General Workflow for the Synthesis of Novel Isoluminol Derivatives
References
- 1. Do you know the difference between luminol and isoluminol? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]
- 4. Green Chemiluminescence of Highly Fluorescent Symmetrical Azo-Based Luminol Derivative – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Dimethyl 4-Aminophthalate as a Precursor for Chemiluminescent Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl 4-aminophthalate as a precursor for the synthesis of luminol and its derivatives. Luminol and related compounds are renowned for their chemiluminescent properties, emitting light through a chemical reaction, which makes them invaluable tools in various scientific and medical fields.
Introduction
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a versatile chemiluminescent compound widely utilized in forensic science, bioanalysis, and clinical diagnostics.[1][2][3] Its ability to produce a bright blue glow in the presence of an oxidizing agent and a catalyst, such as the iron in hemoglobin, allows for the detection of trace amounts of blood at crime scenes.[3][4] In biomedical research and drug development, luminol-based assays are employed for the quantification of various biomolecules, including proteins, DNA, and RNA, and for monitoring cellular processes.[1][2] The synthesis of luminol and its analogs often begins with substituted phthalic acids, and this compound serves as a viable starting material for this purpose.
Synthesis of Luminol from a Phthalic Acid Precursor
The synthesis of luminol from a phthalic acid derivative is a well-established multi-step process. The following protocol is adapted from established methods for luminol synthesis, starting from a phthalic acid analog.[4][5][6]
Experimental Protocol: Synthesis of Luminol
This protocol outlines the synthesis of luminol starting from 3-nitrophthalic acid, which is structurally related to the hydrolyzed form of this compound.
Part I: Synthesis of 3-Nitrophthalhydrazide [5]
-
In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous hydrazine solution.
-
Heat the test tube gently over a microburner until the solid dissolves.
-
Add 4 mL of triethylene glycol and a boiling stone to the test tube.
-
Heat the solution vigorously, allowing the temperature to rise above 200°C. This process should take approximately five minutes.
-
Allow the test tube to cool to about 100°C.
-
Add 20 mL of hot water and cool the test tube to room temperature.
-
Collect the crystals of 3-nitrophthalhydrazide by vacuum filtration using a Hirsch funnel.
Part II: Synthesis of Luminol (3-Aminophthalhydrazide) [5]
-
Transfer the 3-nitrophthalhydrazide to a large side-arm test tube.
-
Add 6.5 mL of a 10% sodium hydroxide solution and stir until the hydrazide dissolves.
-
Add 4 g of sodium dithionite (sodium hydrosulfite).
-
Wash the solid from the walls of the test tube with approximately 10 mL of water.
-
Heat the solution to boiling and maintain boiling for 5 minutes with stirring.
-
Add 2.6 mL of glacial acetic acid.
-
Cool the test tube to room temperature while stirring, and then cool further in an ice bath.
-
Collect the luminol crystals by vacuum filtration using a Hirsch funnel.
Chemiluminescence of Luminol
The light-emitting reaction of luminol occurs in an alkaline solution in the presence of an oxidizing agent, such as hydrogen peroxide, and a catalyst, typically a transition metal complex like potassium ferricyanide or the heme in blood.[1][6] The process involves the oxidation of the luminol dianion to an electronically excited state of the 3-aminophthalate dianion.[1] As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of light, producing the characteristic blue glow.[1][6]
The intensity and duration of the chemiluminescence are dependent on several factors, including pH, the concentration of luminol, the oxidizing agent, and the catalyst.[1][7] The emission maximum of luminol is typically around 425 nm.[1]
Applications in Research and Drug Development
The high sensitivity and selectivity of luminol-based chemiluminescence have led to its widespread use in various analytical techniques.[1][7]
-
Immunoassays: Luminol and its derivatives are extensively used as labels in chemiluminescent immunoassays (CLIAs) for the detection and quantification of a wide range of analytes, including hormones, therapeutic drugs, cancer markers, and infectious disease agents.[1]
-
Nucleic Acid Assays: These compounds are also employed in nucleic acid hybridization assays for the detection of specific DNA or RNA sequences.[1]
-
Enzyme Assays: The horseradish peroxidase (HRP)-luminol-hydrogen peroxide system is a common detection method in enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based assays.[1]
-
Reactive Oxygen Species (ROS) Detection: Luminol-based probes are used to detect and monitor the production of reactive oxygen species in biological systems, which is crucial in studying oxidative stress and related pathologies.[8][9]
Quantitative Data
The efficiency of a chemiluminescent reaction is described by its quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting molecules.
| Compound | Solvent/System | Oxidizing Agent | Catalyst/Enhancer | Emission Max (nm) | Quantum Yield (ΦCL) |
| Luminol | Aqueous (alkaline) | Hydrogen Peroxide | Potassium Ferricyanide | 425 | ~0.01 - 0.1[9][10] |
| Luminol | DMSO | Oxygen | Strong Base | 425 | High[7] |
| Luminol Derivatives | Various | Various | Various | Varies | Can be enhanced or decreased compared to luminol[11][12] |
Signaling Pathways and Experimental Workflows
Synthesis Pathway of Luminol
The following diagram illustrates the key steps in the synthesis of luminol from a substituted phthalic acid.
Caption: Synthesis pathway of Luminol from this compound.
Chemiluminescence Reaction Workflow
This diagram outlines the general workflow for inducing and detecting luminol chemiluminescence.
Caption: Workflow for a typical luminol chemiluminescence experiment.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luminol: Instrumental in Scientific Discovery Paths [eureka.patsnap.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. studylib.net [studylib.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. pubs.acs.org [pubs.acs.org]
Application of Dimethyl 4-aminophthalate in Polymer Synthesis: A Proposed Approach to Novel Aromatic Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-aminophthalate is an aromatic compound containing both amine and methyl ester functional groups. While not conventionally utilized as a monomer in polymer synthesis, its unique structure presents an opportunity for the creation of novel functional polymers. This application note proposes a synthetic strategy for the utilization of this compound in the synthesis of aromatic polyamides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1][2] The proposed methodology involves a low-temperature solution polycondensation reaction, a common technique for preparing aromatic polyamides.[3][4][5] This document provides a detailed, albeit theoretical, experimental protocol for the synthesis and characterization of a novel polyamide derived from this compound.
Proposed Synthetic Approach
The proposed synthesis is a two-step process. First, this compound is reacted with an aromatic diacyl chloride, such as terephthaloyl chloride, via a low-temperature solution polycondensation to yield a poly(ester-amide). The presence of the ester groups is anticipated to enhance the solubility of the resulting polymer.[2] Subsequently, the ester groups within the polymer backbone could be hydrolyzed to carboxylic acid functionalities, yielding a functionalized polyamide with potential for further modification or for influencing properties such as hydrophilicity and adhesion.
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of a poly(ester-amide) from this compound and terephthaloyl chloride.
Experimental Protocols
This section outlines a detailed, hypothetical protocol for the synthesis and characterization of a novel aromatic polyamide based on this compound.
Materials
-
This compound (reagent grade)
-
Terephthaloyl chloride (reagent grade, freshly purified by sublimation)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Lithium Chloride (LiCl)
Synthesis of Poly(ester-amide) (A Hypothetical Procedure)
-
Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a specific molar amount of this compound in anhydrous NMP. For instance, 2.092 g (0.01 mol) of this compound in 20 mL of NMP.
-
Addition of Diacyl Chloride: Cool the solution to 0°C in an ice bath. To this stirred solution, add an equimolar amount of terephthaloyl chloride (e.g., 2.030 g, 0.01 mol) as a solid in one portion.
-
Polymerization: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. The precipitated polymer should be collected by filtration, washed thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the obtained polymer in a vacuum oven at 80°C for 24 hours.
References
- 1. knowingfabric.com [knowingfabric.com]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dimethyl 4-aminophthalate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Dimethyl 4-aminophthalate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for quality control, purity assessment, and stability testing of this compound. This application note describes a simple and robust RP-HPLC method for the determination of this compound. The method is suitable for routine analysis in research and industrial settings.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
HPLC Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or a similar L1 reverse-phase column).
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
Reagents and Standards
-
Acetonitrile (MeCN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric acid (H₃PO₄): Analytical grade.
-
This compound reference standard.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Note: For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid in both mobile phases.[1]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a portion of the diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary (Hypothetical Data)
The method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). A summary of the validation parameters is presented in the table below.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD (µg/mL) | 0.1 µg/mL |
| LOQ (µg/mL) | 0.3 µg/mL |
| Retention Time (min) | Approximately 6.5 min |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided chromatographic conditions and protocols can be adapted for various analytical needs.
References
Application Notes: The Role of Dimethyl 4-aminophthalate in Fluorescent Probe Synthesis
Introduction
Dimethyl 4-aminophthalate is a valuable chemical intermediate primarily utilized as a precursor for the synthesis of the 4-aminophthalimide fluorophore. The 4-aminophthalimide scaffold is the core of a class of environmentally sensitive (solvatochromic) fluorescent probes. While not typically fluorescent itself, this compound provides the essential aromatic backbone and reactive handles—an amine group and two methyl ester groups—that are converted to the highly fluorescent phthalimide structure. This document provides detailed protocols and application notes on the synthesis of 4-aminophthalimide from common starting materials, highlighting the role of this compound, and illustrates the application of the resulting fluorophore. Additionally, the synthesis and mechanism of the structurally related and renowned chemiluminescent probe, Luminol, are detailed to provide a broader context on the utility of aminophthalic acid derivatives in probe development.
Synthesis of 4-Aminophthalimide Probes
The most common pathway to 4-aminophthalimide involves the reduction of a 4-nitrophthalimide precursor. This compound is a key intermediate in an alternative route where the corresponding ester is reacted with ammonia. The overall synthetic workflow from a commercially available starting material like 4-nitrophthalic acid is outlined below.
Synthetic Workflow
The following diagram illustrates the multi-step synthesis of 4-aminophthalimide, where this compound serves as a key precursor to the final imide structure.
Caption: Synthetic pathway to 4-Aminophthalimide via a this compound intermediate.
Experimental Protocol: Synthesis of 4-Aminophthalimide
This protocol describes a representative synthesis based on the pathway involving the reduction of a nitrophthalimide precursor, which is a common and effective method[1].
Step 1: Synthesis of 4-Nitrophthalimide
-
Combine 10 g of 4-nitrophthalic acid and 15 mL of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 1 hour. The solid will dissolve and then a new solid, 4-nitrophthalic anhydride, will precipitate.
-
Cool the mixture and collect the anhydride by vacuum filtration.
-
Suspend the dried 4-nitrophthalic anhydride in 50 mL of glacial acetic acid and add 5 g of urea.
-
Heat the mixture to reflux for 1 hour to form the imide.
-
Cool the reaction mixture and pour it into 200 mL of cold water.
-
Collect the precipitated 4-nitrophthalimide by vacuum filtration, wash with water, and dry.
Step 2: Reduction to 4-Aminophthalimide
-
In a hydrogenation vessel, dissolve 10 g of 4-nitrophthalimide in 100 mL of a suitable polar solvent such as dimethylformamide (DMF) or ethanol[1].
-
Carefully add 1 g of 10% Palladium on carbon (Pd/C) catalyst (wet) to the solution.
-
Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas to a pressure of 40-60 psi[1].
-
Stir the reaction mixture at 40-50°C. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-aminophthalimide.
Application Note: 4-Aminophthalimide as a Solvatochromic Probe
4-Aminophthalimide and its derivatives are well-known for their solvatochromic properties, meaning their fluorescence emission spectrum is highly sensitive to the polarity of their local environment[2][3]. This makes them excellent probes for investigating microenvironments such as the hydrophobic core of lipid bilayers or the surface of micelles[2][4].
Principle of Operation
The 4-amino group acts as an electron donor and the phthalimide carbonyl groups act as electron acceptors. In the excited state, there is a significant intramolecular charge transfer (ICT), resulting in a large dipole moment. In polar solvents, the solvent molecules reorient to stabilize this excited state, which lowers its energy and results in a red-shifted (longer wavelength) fluorescence emission. In non-polar environments, this stabilization is minimal, leading to a blue-shifted (shorter wavelength) emission.
Caption: Principle of solvatochromic shift in 4-aminophthalimide probes.
Photophysical Data
The photophysical properties of 4-aminophthalimide-based probes can be tuned by chemical modification. The following table summarizes representative data for such probes.
| Probe Derivative | Excitation (λ_max, nm) | Emission (λ_max, nm) | Quantum Yield (Φ_F) | Solvent/Environment | Reference |
| 4-Aminophthalimide C-nucleoside | ~380 | ~520 | ~0.12 | Double-stranded DNA | [5] |
| 4-Aminophthalimide-Maleimide Adduct (Fmoc-3) | N/A | N/A | 0.96 | N/A | [4] |
| 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) | ~400 | ~490 | N/A | Non-aggregated | [6] |
Application Note: Synthesis of Luminol (A Related Probe)
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is an isomer of 4-aminophthalimide's corresponding hydrazide and is one of the most famous chemiluminescent compounds. Its synthesis from 3-nitrophthalic acid provides an excellent, detailed example of the chemical transformations used for this class of molecules.
Experimental Protocol: Synthesis of Luminol
This protocol is adapted from established procedures for the laboratory synthesis of luminol[7][8][9].
Step 1: Synthesis of 3-Nitrophthalhydrazide
-
In a large test tube or small flask, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous hydrazine solution[7].
-
Heat the mixture gently with a microburner until the solid dissolves.
-
Add 4 mL of triethylene glycol to the solution to act as a high-boiling solvent.
-
Place a thermometer in the solution and heat more strongly. The temperature will rise as the water boils off, then increase to around 210-220°C.
-
Maintain this temperature for 2-3 minutes[8].
-
Allow the solution to cool to approximately 100°C, then add 10 mL of hot water to precipitate the product.
-
Collect the yellow crystals of 3-nitrophthalhydrazide by vacuum filtration.
Step 2: Reduction to Luminol
-
Transfer the crude 3-nitrophthalhydrazide to a clean test tube.
-
Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves[7].
-
Add 4.0 g of sodium dithionite (sodium hydrosulfite)[7].
-
Heat the mixture to a boil and maintain boiling for 5 minutes, stirring continuously.
-
Remove from heat and add 2.6 mL of glacial acetic acid. The product will precipitate[7].
-
Cool the mixture thoroughly in an ice bath.
-
Collect the light-yellow solid (Luminol) by vacuum filtration and wash with cold water.
Signaling Pathway: Chemiluminescence of Luminol
Luminol emits a bright blue light via a chemiluminescent reaction in the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (like iron in hemoglobin) in a basic solution.
Caption: Reaction pathway for the chemiluminescence of Luminol.
The excited 3-aminophthalate dianion is the light-emitting species, relaxing to its ground state by releasing a photon of blue light[10][11].
| Probe | Emission Type | Emission (λ_max, nm) | Conditions | Reference |
| Luminol | Chemiluminescence | ~425 | Alkaline H₂O₂, Catalyst (e.g., Fe³⁺, Co²⁺) | [10][12] |
References
- 1. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-aminophthalimide and 2,4-diaminopyrimidine C-nucleosides as isosteric fluorescent DNA base substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the aggregation behavior of 4-aminophthalimide and 4-(N,N-dimethyl) amino-N-methylphthalimide: a combined photophysical, crystallographic, microscopic and theoretical (DFT) study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Video: Synthesis of Luminol - Procedure [jove.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acs.org [acs.org]
- 12. researchgate.net [researchgate.net]
Step-by-step synthesis of 3-aminophthalhydrazide from Dimethyl 4-aminophthalate
Application Note: Synthesis of 3-Aminophthalhydrazide (Luminol)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminophthalhydrazide, commonly known as luminol, is a versatile chemical compound renowned for its striking chemiluminescence—the emission of light as a result of a chemical reaction. This property has led to its widespread use in various scientific fields, most notably in forensic science for the detection of trace amounts of blood. The iron in hemoglobin catalyzes the oxidation of luminol, producing a characteristic blue glow. Beyond forensics, luminol and its derivatives are valuable in analytical chemistry and biomedical research for assays involving oxidative processes.
While various synthetic routes to luminol exist, a prevalent and reliable method involves a two-step process starting from 3-nitrophthalic acid. This application note provides a detailed protocol for this synthesis, which is a common procedure in organic chemistry laboratories. The first step is a condensation reaction between 3-nitrophthalic acid and hydrazine to form 3-nitrophthalhydrazide.[1][2] The subsequent step involves the reduction of the nitro group to an amine, yielding the final product, 3-aminophthalhydrazide.[1][2]
This document outlines the detailed experimental procedures, presents key quantitative data in a structured format, and includes a visual workflow of the synthesis process.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 3-aminophthalhydrazide from 3-nitrophthalic acid. These values are representative and may vary based on experimental conditions and scale.
| Parameter | Step 1: 3-Nitrophthalhydrazide Formation | Step 2: Luminol Formation (Reduction) |
| Starting Material | 3-Nitrophthalic acid | 3-Nitrophthalhydrazide |
| Key Reagents | Hydrazine (8-10% aq. solution), Triethylene glycol | Sodium dithionite (Sodium hydrosulfite), 10% Sodium hydroxide, Acetic acid |
| Reaction Temperature | 215-220 °C | Boiling, then cooling to room temperature |
| Reaction Time | ~5-10 minutes at peak temperature | ~5 minutes at boiling |
| Product Appearance | Light yellow solid | Light yellow solid |
| Typical Yield | Varies; often high | Varies |
| Melting Point | Not specified | 332 °C |
Experimental Protocols
Materials and Reagents:
-
3-Nitrophthalic acid
-
8-10% aqueous solution of hydrazine
-
Triethylene glycol
-
Sodium dithionite (Sodium hydrosulfite)
-
10% Sodium hydroxide solution
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware (test tubes, beakers, Erlenmeyer flask)
-
Heating apparatus (Bunsen burner or heating mantle)
-
Filtration apparatus (Hirsch funnel or Büchner funnel)
-
High-temperature thermometer
Step 1: Synthesis of 3-Nitrophthalhydrazide
-
Reaction Setup: In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[1] Add 3 mL of triethylene glycol and a boiling chip to the mixture.[3]
-
Heating and Dehydration: Clamp the test tube in a vertical position and heat the mixture gently with a microburner or in a sand bath. Insert a high-temperature thermometer.[3] Heat the solution vigorously to boil off the excess water. The temperature will initially hover around 110-130 °C and then rise rapidly.[3]
-
Cyclization: Continue heating until the temperature reaches 215-220 °C. Maintain this temperature for approximately 2-5 minutes to ensure the completion of the cyclization reaction.[3][4]
-
Cooling and Precipitation: Remove the heat source and allow the reaction mixture to cool to approximately 100 °C.[2][4] Carefully add about 15 mL of hot water to the test tube and stir to dissolve the product.[3]
-
Isolation: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the 3-nitrophthalhydrazide as a light-yellow solid.[3] Collect the crystals by vacuum filtration and wash with cold water.[4]
Step 2: Synthesis of 3-Aminophthalhydrazide (Luminol)
-
Preparation: Transfer the moist 3-nitrophthalhydrazide from the previous step back into a large test tube. Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.[1]
-
Reduction of Nitro Group: To the solution, add approximately 4 g of sodium dithionite (sodium hydrosulfite).[1] Use a small amount of water to wash any solids from the sides of the test tube.
-
Heating: Gently heat the mixture to boiling and maintain a gentle boil for 5 minutes, stirring continuously.[1][3]
-
Acidification and Precipitation: Remove the test tube from the heat and add 2.6 mL of glacial acetic acid.[1] Cool the mixture to room temperature while stirring, and then place it in an ice bath to complete the precipitation of luminol.[1]
-
Isolation and Drying: Collect the light-yellow crystals of 3-aminophthalhydrazide by vacuum filtration.[1] The product can be used in its moist form for chemiluminescence demonstrations or dried for storage and further analysis.
Visualized Workflow and Signaling Pathways
The synthesis of 3-aminophthalhydrazide from 3-nitrophthalic acid is a two-step process involving condensation followed by reduction. The workflow is illustrated below.
Caption: Workflow for the synthesis of 3-aminophthalhydrazide.
References
Application Notes and Protocols: Dimethyl 4-aminophthalate as a Building Block for Protein Degrader Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of dimethyl 4-aminophthalate as a versatile starting material in the synthesis of protein degrader molecules. Specifically, it outlines the synthetic pathway to produce Cereblon (CRBN) E3 ligase ligands, such as pomalidomide, and their subsequent incorporation into Proteolysis Targeting Chimeras (PROTACs). A comprehensive case study on the well-characterized BRD4-degrading PROTAC, ARV-825, is presented, including its synthesis, quantitative biological evaluation, and a detailed western blot protocol for assessing its degradation efficacy. All quantitative data is summarized in tables, and key workflows and signaling pathways are illustrated with diagrams generated using Graphviz (DOT language).
Introduction to this compound in Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are bifunctional molecules at the forefront of this technology, consisting of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound is a valuable and cost-effective building block for the synthesis of ligands that recruit the CRBN E3 ubiquitin ligase. Through a series of chemical transformations, it can be converted into thalidomide, lenalidomide, and pomalidomide, which are well-established CRBN binders. This document will focus on the synthesis of a pomalidomide-based CRBN ligand and its application in the construction of potent protein degraders.
Synthesis of a Pomalidomide-Based CRBN Ligand from this compound
The synthesis of a pomalidomide-based CRBN ligand from this compound is a multi-step process. A plausible synthetic route involves the initial hydrolysis of the diester to 4-aminophthalic acid, followed by conversion to a nitro-substituted intermediate, which is then cyclized with 3-aminopiperidine-2,6-dione.
Conceptual Synthetic Pathway
Experimental Protocol: Synthesis of Pomalidomide from a Phthalic Acid Derivative
This protocol outlines the synthesis of pomalidomide starting from 4-nitrophthalic acid, a key intermediate derivable from this compound.
Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
-
Materials: 4-nitrophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, triethylamine, acetic acid.
-
Procedure:
-
To a stirred solution of 3-aminopiperidine-2,6-dione hydrochloride in acetic acid, add 4-nitrophthalic anhydride and triethylamine.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.
-
Step 2: Reduction to Pomalidomide
-
Materials: 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, Palladium on carbon (10% Pd/C), Dimethylformamide (DMF), Hydrogen source.
-
Procedure:
-
Suspend 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione in DMF.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude pomalidomide.
-
Purify the crude product by recrystallization or column chromatography.
-
Case Study: ARV-825, a BRD4-Degrading PROTAC
ARV-825 is a well-studied PROTAC that utilizes a pomalidomide-derived ligand to recruit CRBN and a JQ1 analog to bind to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its degradation.
ARV-825 Synthesis
The synthesis of ARV-825 involves the coupling of a functionalized pomalidomide linker with a JQ1 derivative.
Quantitative Biological Evaluation of ARV-825
The efficacy of ARV-825 is determined by its ability to induce the degradation of BRD4, which is quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| 22RV1 (Prostate Cancer) | BRD4 | 0.57 | >95 | [1] |
| NAMALWA (Burkitt's Lymphoma) | BRD4 | 1 | >95 | [1] |
| CA46 (Burkitt's Lymphoma) | BRD4 | 1 | >95 | [1] |
| TPC-1 (Thyroid Carcinoma) | BRD4 | Dose-dependent degradation | Not specified | [2] |
| Neuroblastoma Cell Lines | BET Proteins | Sustained degradation | Not specified | [3] |
Experimental Protocol: Western Blot Analysis of ARV-825-Mediated BRD4 Degradation
This protocol provides a detailed method for assessing the degradation of BRD4 and the downstream effects on c-Myc in a cancer cell line treated with ARV-825.
-
Cell Culture and Treatment:
-
Seed human T-cell acute lymphoblastic leukemia (T-ALL) cell lines (e.g., Jurkat, CCRF-CEM) in RPMI medium supplemented with 10% fetal bovine serum.
-
Treat cells with increasing concentrations of ARV-825 (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 and c-Myc band intensities to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Conclusion
This compound is a strategic starting material for the synthesis of CRBN-recruiting ligands essential for the development of protein degraders. The protocols and the case study of ARV-825 provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs. The methodologies outlined can be adapted for various protein targets, thereby accelerating the discovery of new therapeutics for a multitude of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phthalhydrazides from Dimethyl 4-Aminophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of the chemiluminescent compound synthesized from dimethyl 4-aminophthalate.
Important Note on Nomenclature: The specified starting material, this compound, will produce 4-aminophthalhydrazide , commonly known as isoluminol . Luminol is the common name for 3-aminophthalhydrazide. While both are chemiluminescent, they are isomers with potentially different properties. This guide will focus on the synthesis of isoluminol from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction pathway for synthesizing isoluminol from this compound?
A1: The synthesis is typically a two-step process:
-
Hydrolysis: The this compound is first hydrolyzed to 4-aminophthalic acid. This is usually achieved by heating the ester in the presence of a base (like sodium hydroxide) or an acid.
-
Cyclization: The resulting 4-aminophthalic acid is then reacted with hydrazine (usually in the form of hydrazine hydrate or hydrazine sulfate) at an elevated temperature to form the cyclic hydrazide, isoluminol.
Q2: What are the key factors that influence the overall yield of isoluminol?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Impurities in the this compound or hydrazine can lead to side reactions and lower yields.
-
Completeness of Hydrolysis: Incomplete hydrolysis of the dimethyl ester will result in a lower yield of the desired 4-aminophthalic acid for the subsequent step.
-
Reaction Temperature and Time: Both the hydrolysis and cyclization steps require careful control of temperature and reaction time to ensure complete reaction and minimize degradation of the product.
-
pH of the Reaction Medium: The pH is crucial for both the hydrolysis and the precipitation of the product. Careful pH adjustment is necessary for efficient isolation.[1]
-
Purification Method: The method used to purify the final product will affect the final yield and purity.
Q3: What is the expected color and form of the final isoluminol product?
A3: Pure isoluminol is typically a light yellow to white crystalline solid. The appearance of a dark or discolored product may indicate the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Isoluminol | Incomplete hydrolysis of this compound. | - Increase the reaction time or temperature for the hydrolysis step.- Ensure a sufficient molar excess of the base or acid used for hydrolysis. |
| Incomplete cyclization reaction. | - Increase the reaction time or temperature for the cyclization step.- Use a high-boiling point solvent like triethylene glycol to achieve the necessary temperature.[2][3] | |
| Loss of product during workup and purification. | - Carefully control the pH during precipitation to maximize the amount of product that crystallizes out of solution.- Use minimal amounts of cold solvent for washing the final product to reduce loss. | |
| Product is Dark or Discolored | Presence of impurities from side reactions. | - Ensure the purity of the starting materials.- Optimize reaction conditions (temperature, time) to minimize the formation of byproducts.- Recrystallize the final product from a suitable solvent (e.g., dilute acid or a mixed solvent system) to remove impurities. |
| Oxidation of the product. | - Minimize exposure of the reaction mixture and final product to air, especially at high temperatures.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Shows Weak or No Chemiluminescence | The product is not isoluminol or is highly impure. | - Confirm the identity of the product using analytical techniques such as melting point, IR spectroscopy, or NMR spectroscopy.- Purify the product by recrystallization. |
| Incorrect conditions for observing chemiluminescence. | - Chemiluminescence of isoluminol requires an alkaline solution and an oxidizing agent (e.g., hydrogen peroxide) and often a catalyst (e.g., a transition metal salt like copper sulfate or potassium ferricyanide).[1][4] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Aminophthalic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve a known amount of this compound in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Use a molar excess of NaOH to ensure complete hydrolysis.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Slowly acidify the solution with hydrochloric acid until the pH is acidic. 4-Aminophthalic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold distilled water.
-
Dry the product thoroughly before proceeding to the next step.
Protocol 2: Cyclization of 4-Aminophthalic Acid to Isoluminol
Materials:
-
4-Aminophthalic acid (from Protocol 1)
-
Hydrazine hydrate (8% aqueous solution is a common starting point)
-
Triethylene glycol
-
Glacial acetic acid
-
Large test tube or small round-bottom flask
-
High-temperature thermometer
-
Heating source (e.g., sand bath or heating mantle)
-
Stirring rod
Procedure:
-
In a large test tube or small round-bottom flask, combine the dried 4-aminophthalic acid with an excess of hydrazine hydrate solution.
-
Add triethylene glycol to the mixture to serve as a high-boiling point solvent.[2][3]
-
Heat the mixture gently at first to dissolve the solids.
-
Increase the temperature to boil off the water, then continue to heat the mixture to a temperature of 210-220°C. Maintain this temperature for approximately 5-10 minutes.[2]
-
Allow the reaction mixture to cool to about 100°C.
-
Carefully add hot water to the mixture to dissolve the product.
-
While the solution is still hot, add glacial acetic acid to precipitate the isoluminol.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the crude isoluminol by vacuum filtration and wash with a small amount of cold water.
-
The crude product can be further purified by recrystallization from a dilute acid solution.
Data Presentation
Table 1: Troubleshooting Common Issues in Isoluminol Synthesis
| Issue | Observation | Potential Cause | Recommended Action |
| Low Yield | Less than 50% of the theoretical yield is obtained. | Incomplete hydrolysis or cyclization. | Increase reaction time/temperature for the respective step. |
| Poor Purity | The final product is dark brown or black. | Side reactions or degradation. | Purify starting materials; optimize reaction temperature; consider inert atmosphere. |
| No Light Emission | The product does not exhibit chemiluminescence. | Incorrect product or impurities quenching the reaction. | Verify product structure; purify by recrystallization. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the two-step synthesis of isoluminol.
Logical Relationship: Factors Affecting Yield
Caption: Key factors influencing the final yield of isoluminol.
References
Technical Support Center: Synthesis of Dimethyl 4-aminophthalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 4-aminophthalate. The following information addresses common issues and byproducts encountered during the reduction of Dimethyl 4-nitrophthalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient method for synthesizing this compound is the reduction of its corresponding nitro compound, Dimethyl 4-nitrophthalate. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a widely used and scalable approach.
Q2: What are the primary byproducts I should expect in this synthesis?
The formation of byproducts is often indicative of incomplete or side reactions. The principal byproducts in the synthesis of this compound via nitro group reduction include:
-
Incomplete Reduction Intermediates: These are compounds where the nitro group has been partially reduced. Common intermediates include nitroso (Ar-NO), azoxy (Ar-N=N(O)-Ar), and azo (Ar-N=N-Ar) species. These are often colored and can complicate purification.
-
Colored Impurities: The presence of a yellow, orange, or even greenish hue in the final product often points to the presence of residual nitro-aromatic species or the aforementioned dimeric byproducts.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
Effective reaction monitoring is crucial. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of the starting material (Dimethyl 4-nitrophthalate) and the appearance of the desired product and any byproducts. A stable product profile on the chromatogram typically indicates the completion of the reaction.
Q4: What are the recommended purification techniques to remove these byproducts?
Purification strategies should be tailored to the specific byproducts present. Common methods include:
-
Recrystallization: This is an effective method for removing less soluble impurities and can yield a highly pure product. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel provides a high degree of purification. A suitable solvent system can effectively separate the product from closely related byproducts.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon, followed by filtration.
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion
Symptoms:
-
Significant amount of starting material (Dimethyl 4-nitrophthalate) remains after the expected reaction time, as observed by TLC or HPLC.
-
The reaction appears to stall.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Inactivity | Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and has been stored properly. If the catalyst is old or has been exposed to air, its activity may be compromised. Consider using a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and that a positive hydrogen pressure is maintained throughout the reaction. Check for any leaks in the apparatus. |
| Poor Mixing | In heterogeneous reactions, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen. Increase the stirring speed. |
| Low Reaction Temperature | While the reduction of nitro groups is often exothermic, an initial energy barrier may need to be overcome. If the reaction is sluggish, a gentle increase in temperature may be necessary. |
Issue 2: Presence of Colored Impurities in the Final Product
Symptoms:
-
The isolated this compound is yellow, orange, or has a greenish tint instead of being an off-white or pale yellow solid.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reduction | The color is likely due to the presence of nitroso, azoxy, or azo byproducts. Prolonging the reaction time or increasing the catalyst loading can help drive the reaction to completion. |
| Oxidation of the Product | Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the final product protected from light and air. |
| High Reaction Temperature | Excessive temperatures can sometimes lead to the formation of degradation products or colored tars. Maintain careful temperature control throughout the reaction. |
Experimental Protocol: Catalytic Hydrogenation of Dimethyl 4-nitrophthalate
This protocol is a general guideline for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
Dimethyl 4-nitrophthalate
-
Palladium on carbon (10% Pd/C)
-
Methanol (or another suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve Dimethyl 4-nitrophthalate in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol% of the substrate.
-
Seal the vessel and purge it several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct Class | General Structure | Appearance | Removal Method |
| Nitroso compounds | Ar-NO | Typically colored (yellow/orange) | Drive reaction to completion, Column Chromatography |
| Azoxy compounds | Ar-N=N(O)-Ar | Typically colored (yellow/orange) | Drive reaction to completion, Column Chromatography, Recrystallization |
| Azo compounds | Ar-N=N-Ar | Typically colored (red/orange) | Drive reaction to completion, Column Chromatography, Recrystallization |
Mandatory Visualizations
Caption: Pathway of byproduct formation during nitro group reduction.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of Crude Dimethyl 4-aminophthalate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Dimethyl 4-aminophthalate via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Insufficient supersaturation (too much solvent used).- The solution is not cooled to a low enough temperature.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off a portion of the solvent to increase the concentration of the solute and allow the solution to cool again.[1]- Cool the solution in an ice bath or refrigerator.- If crystals still do not form, evaporate the solvent completely and attempt recrystallization with a different solvent system.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of pure this compound.[1] |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- The presence of significant impurities can lower the melting point of the mixture. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce the supersaturation level before cooling again.[1]- Consider using a solvent with a lower boiling point.- If impurities are suspected, pre-purification by another method (e.g., column chromatography) may be necessary. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystal formation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the product and the impurities (i.e., both were either too soluble or too insoluble).- The crystals were not washed sufficiently after filtration. | - Allow the solution to cool slowly to room temperature before placing it in a cooling bath.- Select a solvent where the solubility of the desired compound is high at elevated temperatures and low at room or cold temperatures, while the impurities remain soluble at all temperatures.- Ensure to wash the filter cake with fresh, ice-cold solvent. |
| Discoloration of the Final Product | - Presence of colored impurities.- Thermal degradation of the product if heated for an extended period. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.- Avoid prolonged heating of the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of hot solvent required to completely dissolve the crude this compound. Adding an excess of solvent will result in a lower yield of the purified product.
Q3: My compound "crashes out" of solution as a fine powder instead of forming distinct crystals. What should I do?
A3: Rapid precipitation, or "crashing out," often results from cooling the solution too quickly and can lead to the trapping of impurities. To encourage the growth of larger, purer crystals, allow the solution to cool slowly on a benchtop before transferring it to an ice bath.
Q4: How can I induce crystallization if no crystals form?
A4: If crystals do not form spontaneously, you can try several techniques to induce crystallization:
-
Scratch the inner surface of the flask with a glass stirring rod at the meniscus of the solution.[1]
-
Add a "seed crystal" of the pure compound to the solution.[1]
-
Cool the solution to a lower temperature using an ice-salt bath.
Q5: What is the expected melting point of pure this compound?
A5: While not explicitly stated in the search results, having a reference melting point is crucial for assessing purity. It is recommended to consult a reliable chemical database or supplier information for the accepted melting point of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound. The choice of solvent and specific volumes will need to be optimized based on the scale of the experiment and the impurity profile of the crude material.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will show the formation of a large number of crystals upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a filtration apparatus (a funnel with fluted filter paper and a clean Erlenmeyer flask).
-
Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
-
Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
-
Determine the melting point of the purified crystals and calculate the percent recovery.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Dimethyl 4-aminophthalate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Dimethyl 4-aminophthalate. The following question-and-answer format directly addresses common problems and provides detailed troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1] this compound contains a primary aromatic amine group, which can interact with acidic silanol groups present on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak with a "tail."
Q2: Why is the pKa of this compound important for troubleshooting peak tailing?
A2: The pKa of an analyte is a critical parameter in HPLC method development, as it determines the charge state of the molecule at a given pH. For a basic compound like this compound, the amine group will be protonated (positively charged) at a pH below its pKa. To minimize unwanted ionic interactions with negatively charged silanol groups on the stationary phase, it is crucial to control the mobile phase pH. A predicted pKa value for the conjugate acid of this compound is approximately 1.32.[3] Therefore, maintaining a mobile phase pH well above this value (e.g., pH 3.3 or higher) would keep the amine group in its neutral form, reducing secondary interactions and improving peak shape. However, a more practical approach for basic compounds is to work at a low pH (e.g., 2-3) to suppress the ionization of the silanol groups themselves.[4]
Q3: Can my choice of HPLC column affect peak tailing for this compound?
A3: Absolutely. The type of HPLC column used plays a significant role in mitigating peak tailing for basic compounds. Modern, high-purity silica columns that are "end-capped" are highly recommended.[2] End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for interaction with basic analytes.[5] For particularly challenging separations of basic compounds, consider using columns with alternative stationary phases, such as those with a polar-embedded group or hybrid particle technology, which are designed to shield the analyte from silanol interactions.[2]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing of this compound.
Detailed Troubleshooting Steps in Q&A Format
Q4: My this compound peak is tailing. What is the first thing I should check?
A4: The first and often most impactful parameter to check is the mobile phase pH . As this compound is a basic compound, its interaction with the silica stationary phase is highly pH-dependent.
-
Recommendation: To suppress the ionization of residual silanol groups on the column, which is a primary cause of tailing for basic compounds, it is advisable to work at a low pH.[4] A good starting point is a mobile phase pH between 2.5 and 3.0. This can be achieved using a suitable buffer.
Q5: What buffer should I use, and at what concentration?
A5: The choice of buffer depends on your detection method.
| Detector | Recommended Buffers | Typical Concentration |
| UV-Vis | Phosphate Buffer | 10-25 mM |
| Mass Spectrometry (MS) | Formate Buffer (e.g., Formic Acid) | 0.1% (v/v) |
A buffer concentration that is too low may not have sufficient capacity to maintain a constant pH at the column surface, leading to peak tailing. A concentration in the range of 10-25 mM is generally effective.[4]
Q6: I've adjusted the pH, but the peak is still tailing. What's my next step?
A6: If pH adjustment does not resolve the issue, consider the following:
-
Column Health: The column may be old, contaminated, or have a void at the inlet. Try flushing the column with a strong solvent. If this does not help, replacing the column with a new, high-quality, end-capped C18 column is recommended.[5]
-
Mobile Phase Additives: In some cases, adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can improve peak shape. TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte. Start with a low concentration, for example, 0.1% (v/v).
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[1] To check for this, inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce your injection volume or sample concentration.
-
Extra-column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.[2]
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound and for systematically troubleshooting peak tailing.
Protocol 1: Recommended Starting HPLC Method
This method is a suggested starting point and may require optimization for your specific instrument and application.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at an appropriate wavelength (determine via UV scan) |
Sample Preparation: Dissolve this compound in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Systematic Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for improved peak shape.
-
Prepare Buffers: Prepare separate aqueous mobile phases (Mobile Phase A) with different pH values. For example:
-
pH 2.5: 0.1% Formic Acid in Water
-
pH 3.0: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
-
pH 4.5: 20 mM Acetate Buffer
-
-
Equilibrate the System: For each pH condition, flush the HPLC system and column thoroughly with the new mobile phase for at least 20 column volumes.
-
Inject Sample: Inject your this compound standard.
-
Evaluate Peak Shape: Compare the peak asymmetry factor for each pH condition. The asymmetry factor should ideally be close to 1.0.
Diagram: Logical Relationship for pH Optimization
Caption: The relationship between mobile phase pH, analyte/stationary phase ionization, and expected peak shape for a basic analyte.
References
Technical Support Center: Optimizing Dimethyl 4-aminophthalate Condensation Reactions
Welcome to the technical support center for the optimization of condensation reactions involving Dimethyl 4-aminophthalate. This guide is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in refining your reaction conditions for optimal outcomes. The primary focus is on the N-acylation of this compound, a common condensation reaction for this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the N-acylation of this compound with acylating agents like acetic anhydride or acetyl chloride.
Q1: My reaction yield is very low. What are the primary causes?
A1: Low yields in the N-acylation of this compound can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. Aromatic amines can be less reactive than aliphatic amines, sometimes requiring more forcing conditions.
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Reagent Degradation: Acylating agents like acetic anhydride and acetyl chloride are highly sensitive to moisture. Using old or improperly stored reagents that have been hydrolyzed will significantly reduce the effective concentration and lower the yield.
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Sub-optimal pH/Base: If a base is used (e.g., pyridine, triethylamine), its role is to neutralize the acid byproduct (e.g., acetic acid or HCl). An insufficient amount of base or a base that is too weak can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Side Reactions: At elevated temperatures, side reactions may occur. While the amino group is the primary nucleophile, reactions involving the ester groups are possible under harsh conditions, though less common.
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: The most common "side product" is often unreacted starting material. However, other possibilities exist:
-
Di-acylation: It is possible, though sterically hindered, for a second acyl group to add to the nitrogen, forming a diacetamide. This is more likely with a large excess of a highly reactive acylating agent. To minimize this, use a controlled stoichiometry of the acylating agent (e.g., 1.1-1.2 equivalents).
-
O-Acylation: This is not applicable here as there are no hydroxyl groups on the starting material.
-
C-Acylation: Friedel-Crafts acylation on the aromatic ring is a possibility but typically requires a strong Lewis acid catalyst and is unlikely to compete with N-acylation under standard conditions.
-
Minimization Strategy: Ensure you are using high-purity starting materials. Control the reaction temperature; starting at 0 °C and allowing the reaction to slowly warm to room temperature can improve selectivity.[2] Use of anhydrous solvents is critical to prevent hydrolysis of the acylating agent.
Q3: How do I choose the right solvent for the reaction?
A3: The choice of solvent can significantly impact reaction rate and yield.
-
Aprotic Solvents: Dichloromethane (DCM), Chloroform, and Acetonitrile are common choices. They are good at solubilizing the reactants without interfering. Acetonitrile has been shown to be particularly effective for some nickel-catalyzed acetylations.
-
Pyridine: Can be used as both the solvent and the base. It effectively scavenges the acid byproduct. However, it can be difficult to remove during work-up.[2]
-
Solvent-Free: Many N-acetylation reactions can be run "neat" or solvent-free, which is a greener approach. This often involves simply mixing the amine with acetic anhydride, sometimes with a mild catalyst. This method can lead to very short reaction times and high yields.
Q4: Is a catalyst necessary for this reaction?
A4: Not always. The reaction between an amine and a reactive acylating agent like acetic anhydride can often proceed without a catalyst. However, for less reactive amines or to accelerate the reaction, a catalyst can be beneficial.
-
Basic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.
-
Lewis Acids: Mild Lewis acids can activate the acylating agent.
-
Solid Acids: Catalysts like Amberlite IR-120 have also been used for N-acylation.
-
Solvent-Free/Catalyst-Free: Recent green chemistry approaches have shown that many acetylation reactions proceed efficiently with just the reactants at room temperature, avoiding the need for both solvent and catalyst.
Data Presentation: Optimizing Reaction Conditions
While specific data for this compound is scarce in the literature, the following tables summarize typical results for the N-acetylation of analogous aromatic amines. This data provides a strong starting point for optimization.
Table 1: Effect of Solvent on the N-Acetylation of Aniline with Acetic Anhydride (Data generalized from literature for analogous reactions)
| Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Solvent-Free | 25 | 5 | >95 |
| Water | 25 | 10 | ~90 |
| Acetonitrile | 25 | 15 | >90 |
| Dichloromethane (DCM) | 25 | 15 | >90 |
| Tetrahydrofuran (THF) | 25 | 15 | ~85 |
Table 2: Effect of Catalyst on the N-Acetylation of Aniline with Acetic Anhydride (Solvent-Free) (Data generalized from literature for analogous reactions)
| Catalyst (mol%) | Temperature (°C) | Time (min) | Typical Yield (%) |
| None | 25 | 5 | >95 |
| MgCl₂ (0.1) | 25 | 10 | >98 |
| VOSO₄·5H₂O (1.0) | 25 | 120 | ~90 |
| (NH₄)₂.₅H₀.₅PW₁₂O₄₀ (cat.) | 30 | 10 | >95 |
Experimental Protocols
The following is a representative protocol for the N-acetylation of this compound.
Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine
This classic method uses pyridine as both a solvent and a base to neutralize the acetic acid byproduct.[2]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Pyridine
-
Acetic Anhydride (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2-3 times, to remove pyridine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, Dimethyl 4-acetamidophthalate.
-
The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the condensation reaction.
Caption: General experimental workflow for N-acetylation.
Caption: Troubleshooting logic for low reaction yield.
References
Identifying and minimizing impurities in luminol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during luminol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of luminol, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Luminol | • Incomplete reaction during the formation of the 3-nitrophthalhydrazide intermediate.• Incomplete reduction of the nitro group.• Loss of product during precipitation or washing steps.• The overall reaction is entropically unfavorable. | • Ensure the reaction temperature for the first step is maintained at 215-220°C for the recommended time to drive the condensation reaction to completion.[1]• Use fresh sodium dithionite for the reduction step, as it can degrade over time.• Carefully control the pH during the precipitation of luminol with acetic acid; luminol is soluble in highly basic and acidic solutions.• When washing the final product, use minimal amounts of cold solvent to avoid dissolving the luminol. |
| Product is Off-Color (e.g., brown instead of light yellow) | • Presence of impurities from side reactions.• Oxidation of the product.• Incomplete removal of colored starting materials or intermediates. | • Purify the crude luminol by recrystallization from absolute ethanol or a water/acetone mixture.[2][3]• Ensure all glassware is clean and free of oxidizing contaminants.• During workup, ensure thorough washing of the precipitate to remove residual colored impurities. |
| Difficulty in Precipitating 3-Nitrophthalhydrazide Intermediate | • Insufficient cooling of the reaction mixture.• The concentration of the intermediate in the solvent is too low. | • Ensure the reaction mixture is cooled to room temperature and then in an ice bath to maximize precipitation.[1]• If precipitation is still poor, try to reduce the volume of the solvent by evaporation before cooling. |
| Foaming During Neutralization with Acetic Acid | • Reaction of acetic acid with excess sodium dithionite and sodium hydroxide. | • Add the glacial acetic acid slowly and with continuous stirring to control the rate of gas evolution.[2] |
| Poor Chemiluminescence of Final Product | • Presence of quenching impurities.• Incorrect pH of the final chemiluminescence solution.• Degradation of luminol. | • Purify the luminol using the recommended recrystallization procedure.• Ensure the chemiluminescence reaction is performed under alkaline conditions (typically pH 9-10).[4]• Store the purified luminol in a cool, dark, and dry place to prevent degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized luminol?
A1: The most common impurities include:
-
Unreacted Starting Materials: 3-nitrophthalic acid and hydrazine.[3]
-
Intermediate: 3-nitrophthalhydrazide, resulting from incomplete reduction.[3]
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Isomeric Impurity: 4-nitrophthalic acid can be present in the 3-nitrophthalic acid starting material and is difficult to separate, leading to the formation of an isomeric impurity in the final product.[5]
-
Side-Reaction Products: The reduction of the nitro group can sometimes lead to the formation of nitroso and hydroxylamine intermediates, which may persist if the reaction is incomplete.[6] Additionally, a "dark reaction" can form a distinct yellow, non-chemiluminescent byproduct.
Q2: How can I identify impurities in my luminol sample?
A2: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. Pure luminol should exhibit a single major peak.[7]
-
Infrared (IR) Spectroscopy: IR can distinguish luminol from the 3-nitrophthalhydrazide intermediate. Luminol will show characteristic peaks for a primary amine (–NH2) group, which are absent in the intermediate.[3]
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique can be used to identify the molecular weights of impurities.[5][8]
-
Appearance: Pure luminol should be a light-yellow crystalline powder. The presence of clumps or a darker color may indicate impurities.
Q3: How can I minimize the formation of impurities during synthesis?
A3: To minimize impurities:
-
Use High-Purity Starting Materials: Ensure the 3-nitrophthalic acid is free from significant amounts of the 4-nitro isomer.[5]
-
Control Reaction Conditions: Strictly follow the recommended reaction temperatures and times for each step to ensure complete conversion.[1]
-
Use Fresh Reagents: Sodium dithionite, the reducing agent, can degrade over time, leading to incomplete reduction. Always use a fresh supply.
-
Optimize pH: Careful control of pH is crucial, especially during the precipitation of the final product.
Q4: What is the best way to purify crude luminol?
A4: Recrystallization is the most effective method for purifying crude luminol. Recrystallization from absolute ethanol or a mixture of water and acetone has been shown to be effective in removing most impurities.[2][3]
Data Presentation
Table 1: Solubility of Luminol and Related Compounds
| Compound | Water | Ethanol | Acetone | DMSO |
| Luminol | Insoluble[9] | Slightly Soluble[1] | Soluble | Soluble (50 mg/mL)[4] |
| 3-Nitrophthalhydrazide | Sparingly soluble | Soluble | Soluble | Soluble |
| 3-Nitrophthalic Acid | Soluble | Soluble | Soluble | Soluble |
Table 2: Typical HPLC Parameters for Luminol Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 300 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and may require optimization for specific instruments and impurity profiles.
Experimental Protocols
Protocol 1: Purity Analysis of Luminol by HPLC
Objective: To determine the purity of a synthesized luminol sample and identify the presence of common impurities.
Materials:
-
Luminol sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks
-
Pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a luminol reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized luminol sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters listed in Table 2.
-
Inject the standards and the sample.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to luminol based on the retention time of the reference standard.
-
Calculate the percentage purity of the sample by comparing the peak area of luminol to the total peak area of all components in the chromatogram.
-
Identify potential impurities by comparing their retention times to those of known impurity standards, if available.
-
Protocol 2: Purification of Crude Luminol by Recrystallization
Objective: To purify crude luminol by removing unreacted starting materials, intermediates, and side-products.
Materials:
-
Crude luminol
-
Absolute ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude luminol in an Erlenmeyer flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely. The solution should be saturated.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystals of pure luminol should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold absolute ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified luminol crystals in a vacuum oven or desiccator.
-
Mandatory Visualizations
Caption: Reaction pathway for luminol synthesis and sources of common impurities.
Caption: Experimental workflow for the identification and purification of luminol.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Video: Synthesis of Luminol - Procedure [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. Luminol - Wikipedia [en.wikipedia.org]
Degradation pathways of Dimethyl 4-aminophthalate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 4-aminophthalate. The content focuses on its degradation pathways under acidic and basic conditions, offering insights into potential experimental challenges.
Overview of Degradation Pathways
The primary degradation pathway for this compound under both acidic and basic aqueous conditions is the hydrolysis of its two methyl ester groups. This reaction, a type of nucleophilic acyl substitution, cleaves the ester bonds to yield 4-aminophthalic acid and two molecules of methanol. While the final products are similar, the reaction mechanisms, conditions, and potential challenges differ significantly between acidic and basic environments.
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically requiring heat and a strong acid catalyst.[1] The equilibrium nature of the reaction means that an excess of water is needed to drive it towards the products.
-
Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion in the presence of at least a stoichiometric amount of a strong base, like sodium hydroxide.[2][3] The initial product is the salt of the carboxylic acid (e.g., disodium 4-aminophthalate), which must be neutralized with acid in a separate workup step to isolate the 4-aminophthalic acid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound hydrolysis?
Under both acidic and basic conditions, the core degradation product is 4-aminophthalic acid , with methanol as a byproduct. However, the initial product state differs:
-
Acidic Conditions : Directly yields 4-aminophthalic acid and methanol.
-
Basic Conditions : Initially forms the disodium (or other cation) salt of 4-aminophthalic acid and methanol. An acidic workup is required to protonate the carboxylate salt to obtain the final 4-aminophthalic acid.[1][2]
Q2: How does the reaction mechanism differ between acidic and basic hydrolysis?
The mechanisms are fundamentally different, which affects the reaction conditions and reversibility.
-
Acid-Catalyzed Mechanism : This is an equilibrium process.
-
The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
A water molecule (a weak nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).
-
The tetrahedral intermediate collapses, expelling a neutral methanol molecule and reforming the carbonyl group.
-
Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.
-
-
Base-Promoted Mechanism (Saponification) : This is an irreversible process.
-
A hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester.
-
This forms a negatively charged tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (CH₃O⁻) as the leaving group.
-
The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This step drives the reaction to completion.
-
Q3: How does the amino group on the aromatic ring affect the hydrolysis rate?
The 4-amino group is an electron-donating group, but its effect is pH-dependent:
-
Under acidic conditions , the amino group will be protonated to form an ammonium ion (-NH₃⁺). This positively charged group is strongly electron-withdrawing, which deactivates the ring and destabilizes the positively charged intermediates of the acid-catalyzed hydrolysis mechanism. Consequently, the rate of acidic hydrolysis is expected to be significantly slower compared to an unsubstituted analog like dimethyl phthalate.
-
Under basic conditions , the amino group remains as -NH₂, an electron-donating group. This can slightly increase the electron density at the carbonyl carbons, potentially making them marginally less electrophilic. However, this effect is generally weak, and the hydrolysis rate is not expected to be dramatically different from unsubstituted analogs. The reaction will still proceed efficiently due to the strong nucleophilicity of the hydroxide ion.
Q4: Are there any potential side reactions to be aware of?
For this compound, the primary degradation pathway is hydrolysis. Side reactions are generally minimal under controlled conditions. However, under harsh conditions, other reactions could potentially occur:
-
Decarboxylation : At very high temperatures, the resulting 4-aminophthalic acid could potentially undergo decarboxylation, though this is unlikely under typical hydrolysis conditions.
-
Oxidation : The amino group is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures. This could lead to colored impurities.
Degradation Pathway Diagrams
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-promoted hydrolysis (saponification) pathway.
Troubleshooting Guide
Q: My hydrolysis reaction is very slow or appears incomplete. What are the common causes?
This is a frequent issue, especially with aromatic esters. Use the following logic to diagnose the problem.
Caption: Troubleshooting logic for slow or incomplete hydrolysis reactions.
Q2: I performed a basic hydrolysis, but after the acidic workup, my product won't precipitate or is difficult to isolate. What should I do?
4-aminophthalic acid is an amino acid and can be amphoteric, meaning its solubility is highly pH-dependent.
-
Check the pH : Ensure you have acidified the solution to the isoelectric point of 4-aminophthalic acid. This is the pH at which the molecule is neutral (zwitterionic) and least soluble in water. You may need to carefully adjust the pH with dilute acid or base to find the point of maximum precipitation.
-
Salting Out : If the product is still too soluble, try adding a saturated solution of sodium chloride (brine). This can decrease the solubility of the organic product and promote precipitation.
-
Extraction : If precipitation fails, you may need to extract the product. This can be challenging due to its polarity. Try extracting with a polar organic solvent like ethyl acetate, potentially after saturating the aqueous layer with salt.
Q3: My reaction mixture has developed a dark color. Is this a problem?
A dark coloration (often brown or dark yellow) can indicate oxidation of the 4-amino group.
-
Prevention : To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if heating for extended periods.
-
Purification : The colored impurities can often be removed during product isolation. Recrystallization of the final 4-aminophthalic acid from a suitable solvent (e.g., water/ethanol mixture) is often effective.
Quantitative Data Summary
Specific kinetic data for this compound is not widely published. The following table provides an illustrative comparison based on general principles of ester hydrolysis. Actual reaction times and yields will depend on specific experimental conditions (temperature, concentration, solvent).
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Stoichiometry | Catalytic amount of strong acid (e.g., 0.1-1 M H₂SO₄) | ≥ 2 equivalents of strong base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible[2] |
| Typical Temperature | Reflux (e.g., ~100 °C in water) | Room Temperature to Reflux (e.g., 25-80 °C) |
| Expected Rate | Slower (due to protonated amino group deactivation) | Faster (strong nucleophile, irreversible) |
| Workup | Simple extraction of the product | Neutralization/acidification required to get the acid[2] |
| Illustrative Time | 12 - 48 hours | 2 - 12 hours |
| Typical Yield | Moderate to Good (equilibrium limited) | Good to Excellent (reaction goes to completion) |
Experimental Protocols & Workflow
Caption: General experimental workflow for this compound hydrolysis.
Protocol 1: Base-Promoted Hydrolysis (Saponification)
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of methanol or THF.
-
Reagent Addition : Add an aqueous solution of sodium hydroxide (2.5 eq in H₂O). The amount of water should be sufficient to maintain stirring.
-
Reaction : Heat the mixture to reflux (or a lower temperature like 60-80 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature, then further in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (target pH ~3-4, the likely isoelectric point).
-
A precipitate of 4-aminophthalic acid should form.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
-
Isolation :
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum to yield 4-aminophthalic acid.
-
Protocol 2: Monitoring by HPLC
An HPLC method can be used to monitor the disappearance of the starting material (this compound) and the appearance of the product (4-aminophthalic acid). A method for related aromatic acids can be adapted.[4]
| Parameter | Suggested Value |
| Column | C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 3.0 × 100 mm, 2.7 µm)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 30 - 40 °C |
| Detection | UV detector at a wavelength where both compounds absorb (e.g., 240 nm or 275 nm).[4][5] |
| Sample Prep. | Take a small aliquot from the reaction mixture, quench with an equal volume of mobile phase A, dilute as necessary, and filter through a 0.22 µm syringe filter before injection. |
Expected Elution Order : this compound (less polar) will have a longer retention time than 4-aminophthalic acid (more polar).
References
Preventing side reactions during the reduction of the nitro group precursor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the reduction of nitro group precursors to primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reduction of a nitro group?
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Side reactions can occur if the reaction does not go to completion or if these intermediates react with each other. The most common side products are nitroso, hydroxylamine, azoxy, and azo compounds.[1][2] The formation of these byproducts is influenced by the choice of reducing agent, reaction conditions, and the substrate itself.
Q2: How can I minimize the formation of azoxy and azo compounds?
Azoxy compounds can form from the condensation of nitroso and hydroxylamine intermediates, particularly under basic conditions.[2] Azo compounds can then be formed by the reduction of azoxy compounds.[2] To minimize their formation:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent to drive the reaction to completion, converting all intermediates to the desired amine.[1]
-
Control Temperature: Nitro group reductions are often exothermic.[1] Poor temperature control can lead to localized overheating, which may promote the formation of these condensation byproducts.[1]
-
Acidic Conditions: Using metal/acid reducing systems (e.g., Fe/HCl, SnCl₂/HCl) can help to minimize the formation of azo and azoxy compounds as the acidic medium disfavors the condensation reaction.
Q3: My reaction is incomplete, and I'm isolating hydroxylamine. What should I do?
The accumulation of hydroxylamine intermediates is a common issue and can be addressed by:
-
Increasing Reaction Time or Temperature: Some substrates require more forcing conditions to achieve full reduction.[1]
-
Increasing Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent.
-
Catalyst Activity: In catalytic hydrogenations, the catalyst may be deactivated. Ensure you are using a fresh, active catalyst and consider increasing the catalyst loading.[1]
-
Hydrogen Pressure: For challenging catalytic hydrogenations, increasing the hydrogen pressure may be necessary.[1]
Q4: How do I choose the right reducing agent to avoid reducing other functional groups in my molecule?
Chemoselectivity is a critical consideration. The choice of reducing agent and conditions depends on the other functional groups present. A decision-making workflow is presented below. For specific guidance, refer to the troubleshooting section.
Troubleshooting Guides
Issue 1: Formation of Side Products (Hydroxylamines, Nitroso, Azo, Azoxy Compounds)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant amounts of hydroxylamine, nitroso, azoxy, or azo compounds are observed. | Incomplete reaction; insufficient reducing agent. | Increase the stoichiometry of the reducing agent to ensure the reaction proceeds to the amine.[1] |
| Non-optimal reaction temperature. | Many reductions are exothermic; maintain proper temperature control to avoid localized overheating which can promote side reactions.[1] For sluggish reactions, a moderate increase in temperature may be required.[1] | |
| Inactive catalyst (in catalytic hydrogenation). | Use a fresh, high-quality catalyst. Consider increasing the catalyst loading.[1] | |
| Poor solubility of the starting material. | Ensure the nitro compound is soluble in the reaction solvent. Consider using co-solvents like THF, EtOH/water, or acetic acid.[1] |
Issue 2: Lack of Chemoselectivity - Reduction of Other Functional Groups
| Functional Group to Preserve | Problematic Reagent(s) | Recommended Reagent(s) and Conditions |
| Ketones/Aldehydes | Catalytic hydrogenation (e.g., H₂/Pd/C) can sometimes reduce carbonyls. | SnCl₂·2H₂O in ethanol or ethyl acetate is highly selective for the nitro group over carbonyls.[3] Fe/HCl or Fe/NH₄Cl are also robust and selective methods.[3] |
| Esters/Amides | Strong reducing agents. | NaBH₄/FeCl₂ shows good selectivity for nitro groups over esters.[3] SnCl₂·2H₂O is also a good choice. |
| Alkenes/Alkynes | Catalytic hydrogenation (e.g., H₂/Pd/C) will readily reduce carbon-carbon multiple bonds. | Sodium sulfide (Na₂S) can be effective and often spares alkenes.[3] Fe/HCl or SnCl₂·2H₂O are also generally chemoselective. |
| Halogens (Cl, Br, I) | Catalytic hydrogenation with Pd/C is known to cause dehalogenation.[3] | Raney Nickel with H₂ is often preferred over Pd/C to prevent dehalogenation.[4] Sulfided Pt/C with H₂ can be highly selective.[3] Non-catalytic methods like SnCl₂ or Fe/HCl do not typically cause dehalogenation.[3] |
| Nitriles | Some strong reducing conditions. | SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles.[3] |
Data Presentation
The following table summarizes the performance of common methods for the reduction of nitroarenes, highlighting their selectivity. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Method | Reducing Agent/Catalyst | Typical Solvent | Typical Yield (%) | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | >90 | Generally good, but can reduce alkenes, alkynes, and cause dehalogenation.[3] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol | >90 | Often used to avoid dehalogenation of aryl halides.[4] |
| Catalytic Hydrogenation | H₂, Sulfided Pt/C | Acetonitrile | 80-90 | Good selectivity for preserving halogens.[3] |
| Metal/Acid Reduction | Fe, HCl/NH₄Cl | Ethanol/Water, Acetic Acid | >85 | Good chemoselectivity for preserving carbonyls, esters, and halogens.[5] |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | >90 | Mild and highly selective for nitro groups over carbonyls and nitriles.[3] |
| Sulfide Reduction | Na₂S | Water/Ethanol | Variable | Can be used for selective reduction of one nitro group in polynitro compounds and often preserves alkenes.[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is widely used for the reduction of both aromatic and aliphatic nitro groups.
Materials:
-
Nitro-containing substrate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas source
-
Hydrogenation vessel
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitro compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but can be higher for difficult reductions).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a mild and chemoselective method suitable for substrates with other reducible functional groups.
Materials:
-
Nitro-containing substrate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.
-
Filter the resulting suspension through Celite.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude amine.
Protocol 3: Reduction using Iron in Acidic Media (Fe/HCl)
A classic, robust, and cost-effective method with good chemoselectivity.
Materials:
-
Nitro-containing substrate
-
Iron powder (fine)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, suspend the nitro compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add concentrated HCl dropwise or add a solution of NH₄Cl.
-
Stir vigorously at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through Celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate, and then add an aqueous solution of NaOH to basify the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amine.
Visualizations
Caption: Nitro group reduction pathway and potential side reactions.
Caption: Decision workflow for selecting a chemoselective reducing agent.
References
Validation & Comparative
A Comparative Guide to the Purity Assessment of Dimethyl 4-aminophthalate by ¹H and ¹³C NMR
The determination of purity for chemical compounds is a critical step in research, quality control, and particularly in the development of pharmaceutical products. Dimethyl 4-aminophthalate, an important intermediate in organic synthesis, requires accurate purity assessment to ensure the reliability and reproducibility of subsequent reactions and the safety of final products. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), stands out as a primary analytical method for this purpose.[1][2][3] Unlike chromatographic techniques which often rely on reference standards for the analyte itself, qNMR can determine purity with high precision by comparing the analyte's signal to that of a certified internal standard.[3][4]
This guide provides a comparative overview of using ¹H NMR and ¹³C NMR for the purity assessment of this compound, complete with experimental protocols and data interpretation.
¹H NMR vs. ¹³C NMR for Purity Assessment
Both ¹H and ¹³C NMR provide valuable, yet distinct, advantages for quantitative analysis. The choice between them, or the use of both, depends on the specific requirements of the analysis.
Quantitative ¹H NMR (q¹H NMR) is the more common technique due to several key advantages:
-
High Sensitivity: The ¹H nucleus is highly abundant (99.99%) and possesses a high gyromagnetic ratio, leading to strong signals and shorter acquisition times.[1]
-
Direct Proportionality: The integral area of a ¹H NMR signal is directly proportional to the number of protons it represents, making quantification straightforward.[1][4]
-
Simplicity: Standard NMR experiments can often be adapted for quantitative purposes with minimal adjustments.[5][6]
Quantitative ¹³C NMR (q¹³C NMR) offers unique benefits, particularly for complex molecules or mixtures:
-
Wider Chemical Shift Range: The larger spectral width reduces the likelihood of signal overlap, which can be a challenge in complex ¹H spectra.
-
Structural Detail: Each unique carbon atom provides a distinct signal, offering a clear fingerprint of the molecule.
-
Challenges: The ¹³C nucleus has a low natural abundance (~1.1%) and a lower gyromagnetic ratio, resulting in much lower sensitivity. Furthermore, long spin-lattice relaxation times (T₁) and the Nuclear Overhauser Effect (NOE) can complicate quantification.[7] Overcoming these requires specific experimental setups, such as inverse-gated decoupling and extended relaxation delays.
Comparison with Alternative Methods
While methods like High-Performance Liquid Chromatography (HPLC) are widely used for purity analysis, qNMR offers an orthogonal approach.[4] It is a non-destructive technique and provides a direct count of nuclei, making it a primary ratio method of measurement that is traceable to the International System of Units (SI).[2][3]
Data Presentation
The following tables summarize the expected NMR data for this compound in a common deuterated solvent like CDCl₃. Chemical shifts are predictive and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic H (C5-H) | ~7.85 | d | 1H | Proton ortho to C=O |
| Aromatic H (C3-H) | ~6.75 | d | 1H | Proton ortho to -NH₂ |
| Aromatic H (C6-H) | ~6.70 | dd | 1H | Proton meta to both groups |
| Amine (-NH₂) | ~4.10 | br s | 2H | Amino group protons |
| Methyl Ester (-OCH₃) | ~3.88 | s | 3H | Methyl protons of ester 1 |
| Methyl Ester (-OCH₃) | ~3.85 | s | 3H | Methyl protons of ester 2 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~168.5 | Ester carbonyl carbon |
| C=O | ~167.0 | Ester carbonyl carbon |
| C-NH₂ | ~152.0 | Aromatic carbon attached to NH₂ |
| C-H | ~134.5 | Aromatic CH |
| C-H | ~131.0 | Aromatic CH |
| C-COOCH₃ | ~118.0 | Aromatic carbon attached to ester |
| C-COOCH₃ | ~116.0 | Aromatic carbon attached to ester |
| C-H | ~110.0 | Aromatic CH |
| -OCH₃ | ~52.0 | Methyl carbon of ester |
| -OCH₃ | ~51.5 | Methyl carbon of ester |
Table 3: Comparison of Purity Assessment Methodologies
| Parameter | ¹H qNMR | ¹³C qNMR | HPLC-UV |
| Principle | Signal integration vs. internal standard | Signal integration vs. internal standard | Peak area vs. external standard curve |
| Sensitivity | High | Low | Very High |
| Accuracy | High (typically <1% error) | High, but requires careful setup | High, dependent on standard purity |
| Sample Prep | Simple (weighing & dissolving) | Simple (weighing & dissolving) | More complex (mobile phase prep) |
| Instrument Time | Short (minutes) | Long (hours) | Moderate (minutes per sample) |
| Universality | Universal detection for soluble compounds | Universal detection for soluble compounds | Requires a chromophore |
| Structural Info | Yes, detailed | Yes, detailed | No (retention time only) |
Experimental Protocols
A robust qNMR experiment requires careful planning and execution.[1] The internal standard method is highly recommended for accuracy.[3]
1. Sample Preparation
-
Select Internal Standard: Choose a standard with high purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are suitable choices.
-
Weighing: Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound and a similar, accurately known mass of the internal standard into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[8] Ensure complete dissolution.
2. NMR Data Acquisition
-
¹H NMR Parameters:
-
Pulse Program: A standard single 90° pulse sequence ('zg' on Bruker systems).[8]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the standard (a delay of 15-30 seconds is often sufficient).
-
Number of Scans (NS): Acquire at least 8-16 scans to ensure a good signal-to-noise ratio (>250:1 for signals of interest).[8]
-
Temperature: Maintain a constant temperature (e.g., 298 K).[8]
-
-
¹³C NMR Parameters (for q¹³C NMR):
-
Pulse Program: Use an inverse-gated decoupling sequence to suppress the NOE.
-
Relaxation Delay (d1): Must be significantly long, often >60 seconds, to allow for full relaxation of all carbon nuclei.
-
Number of Scans (NS): A large number of scans (hundreds to thousands) is typically required due to low sensitivity.
-
3. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a small line broadening factor (e.g., 0.3 Hz).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure accurate integration.
-
Integration: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
4. Purity Calculation
The purity of the analyte (P_analyte) as a weight percentage (w/w %) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of nuclei for the integrated signal (e.g., 3 for a -CH₃ group)
-
m: Mass
-
P_std: Purity of the internal standard
Visualized Workflow
The following diagram illustrates the logical workflow for determining the purity of this compound using quantitative NMR.
Caption: Workflow for purity assessment by quantitative NMR (qNMR).
Conclusion
Both ¹H and ¹³C NMR are powerful, non-destructive methods for the definitive purity assessment of this compound. For routine analysis, ¹H qNMR is the method of choice due to its high sensitivity, speed, and straightforward quantification. It provides accurate purity values with relatively short experimental times. ¹³C qNMR, while more time-consuming, serves as an excellent orthogonal method, offering confirmation of purity and structure, especially when the ¹H spectrum is complicated by overlapping signals from impurities. The combined use of both techniques provides a comprehensive and highly reliable characterization of the compound's purity, which is indispensable for researchers, scientists, and drug development professionals.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of sta… [ouci.dntb.gov.ua]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. GSRS [gsrs.ncats.nih.gov]
A Comparative Guide to the Structural Validation of Dimethyl 4-aminophthalate: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography and various spectroscopic methods for the structural validation of Dimethyl 4-aminophthalate. It is designed to assist researchers in understanding the strengths and limitations of each technique, interpreting the resulting data, and designing effective experimental workflows for small molecule characterization.
Introduction
Definitive structural elucidation is a cornerstone of chemical research and drug development. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. While X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of crystalline compounds, a suite of spectroscopic techniques provides complementary and often more readily accessible data for structural confirmation and analysis in various states. This guide uses this compound as a model compound to compare and contrast these powerful analytical methods.
Methods Overview
A multi-faceted approach is often the most robust strategy for comprehensive structural validation. This typically involves a primary diffraction method for solid-state structure determination, supported by various spectroscopic techniques to confirm the molecular structure and connectivity in solution.
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Data Presentation: A Comparative Analysis
The following tables summarize the type of quantitative data obtained from X-ray crystallography and various spectroscopic techniques for this compound.
Disclaimer: As of the last update, a complete set of experimental crystallographic and spectroscopic data for this compound was not publicly available. The data presented below is a combination of hypothetical values for X-ray crystallography, based on typical bond lengths and angles for similar structures, and predicted values for spectroscopic analyses based on established chemical shift and fragmentation patterns. This data is for illustrative purposes to highlight the comparative outputs of each technique.
Table 1: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.52 |
| b (Å) | 12.45 |
| c (Å) | 9.88 |
| β (°) | 105.2 |
| Volume (ų) | 1012.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.375 |
| R-factor (%) | 4.5 |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.39 | C1-C2-C3 | 120.1 |
| C4-N1 | 1.38 | C3-C4-N1 | 121.5 |
| C1-C7 | 1.49 | O1-C7-O2 | 123.8 |
| C7=O1 | 1.21 | C1-C7=O1 | 124.5 |
| C2-C8 | 1.50 | O3-C8-O4 | 123.5 |
| C8=O3 | 1.22 | C2-C8=O3 | 124.8 |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.8 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), ~4.0 (s, 2H, NH₂), ~3.9 (s, 3H), ~3.8 (s, 3H) | Aromatic protons, amine protons, and two distinct methyl ester groups. |
| Coupling Constants (J) | Ortho and meta coupling in the aromatic region. | Confirms substitution pattern on the benzene ring. | |
| ¹³C NMR | Chemical Shift (δ) | ~168, ~167 (C=O); ~150, ~135, ~132, ~118, ~115, ~110 (Aromatic C); ~52, ~51 (OCH₃) | Presence of two ester carbonyls, six aromatic carbons, and two methyl ester carbons. |
| FT-IR | Wavenumber (cm⁻¹) | ~3450-3300 (N-H stretch, 2 bands), ~3100-3000 (Aromatic C-H stretch), ~1720 (C=O stretch, strong), ~1620 (N-H bend), ~1280 (C-O stretch) | Confirms presence of a primary amine, aromatic ring, and ester functional groups. |
| Mass Spec. | m/z | 209 (M⁺), 178 ([M-OCH₃]⁺), 150 ([M-COOCH₃]⁺) | Molecular ion peak confirms the molecular weight. Fragmentation pattern is consistent with the loss of methoxy and carbomethoxy groups. |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the key steps for determining the crystal structure of a small organic molecule like this compound.
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method. Other techniques include vapor diffusion and slow cooling.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various factors (e.g., absorption, polarization). This process yields a set of unique reflections.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize atomic positions, and thermal parameters.
-
Structure Validation: The final structure is validated using statistical indicators like the R-factor and by examining the final electron density map for any unassigned features.
Spectroscopic Analyses
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to analyze include chemical shifts (δ), integration (relative number of protons), and coupling constants (J-values) to determine the connectivity of protons.
-
¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This provides information on the number of unique carbon environments in the molecule.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are assigned to specific functional groups present in the molecule (e.g., N-H, C=O, C-O, aromatic C-H).
3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structural components of the molecule.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Sample State | Crystalline Solid | Solution | Solid or Liquid | Gas or Solution |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Connectivity of atoms, chemical environment of nuclei | Presence of functional groups | Molecular weight, elemental formula, fragmentation pattern |
| Strengths | Unambiguous 3D structure determination | Excellent for determining connectivity in solution, non-destructive | Fast, simple, provides a "fingerprint" of the molecule | High sensitivity, provides molecular weight |
| Limitations | Requires high-quality single crystals, not suitable for amorphous solids or liquids | Can be complex for large molecules, lower sensitivity than MS | Provides limited information on connectivity | Does not provide 3D structural information |
Conclusion
The structural validation of a molecule like this compound is most reliably achieved through a combination of analytical techniques. X-ray crystallography provides the definitive solid-state structure, offering precise measurements of bond lengths and angles that are invaluable for understanding molecular packing and intermolecular interactions. Spectroscopic methods, including NMR, FT-IR, and Mass Spectrometry, serve as essential complementary techniques. They confirm the molecular formula, identify functional groups, and elucidate the atomic connectivity in solution, providing a comprehensive and corroborated structural assignment. By leveraging the strengths of each method, researchers can confidently establish the structure of novel compounds, a critical step in the journey of scientific discovery and drug development.
Comparing Dimethyl 4-aminophthalate and 3-nitrophthalic acid for luminol synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic pathways for two important chemiluminescent compounds: luminol (3-aminophthalhydrazide) and its structural isomer, isoluminol (4-aminophthalhydrazide). While both molecules exhibit chemiluminescence, their synthesis originates from different positional isomers of phthalic acid derivatives. This document outlines the established and well-documented synthesis of luminol from 3-nitrophthalic acid and compares it with the synthesis of isoluminol, for which dimethyl 4-aminophthalate is a logical precursor.
It is important to note that the direct synthesis of luminol from this compound is not a commonly reported or established method in the scientific literature. The position of the amino group in this compound dictates the formation of isoluminol. Therefore, this guide will compare the standard synthesis of luminol with the synthesis of isoluminol, providing a valuable reference for researchers interested in these chemiluminescent probes.
Data Presentation: A Comparative Overview
| Parameter | Luminol Synthesis from 3-Nitrophthalic Acid | Isoluminol Synthesis from 4-Nitrophthalic Acid |
| Starting Material | 3-Nitrophthalic acid | 4-Nitrophthalic acid |
| Key Intermediates | 3-Nitrophthalhydrazide | 4-Nitrophthalhydrazide |
| Number of Steps | 2 | 2 |
| Step 1 Reaction | Condensation with hydrazine | Condensation with hydrazine |
| Step 2 Reaction | Reduction of the nitro group | Reduction of the nitro group |
| Typical Reducing Agent | Sodium dithionite (sodium hydrosulfite) | Stannous chloride or sodium dithionite |
| Reaction Conditions | High temperature for condensation, then milder conditions for reduction | High temperature for condensation, then milder conditions for reduction |
| Final Product | Luminol (3-aminophthalhydrazide) | Isoluminol (4-aminophthalhydrazide) |
Experimental Protocols
Synthesis of Luminol from 3-Nitrophthalic Acid
This two-step synthesis is a standard and widely used laboratory procedure.
Step 1: Synthesis of 3-Nitrophthalhydrazide
-
In a reaction vessel, combine 3-nitrophthalic acid and a solution of hydrazine hydrate.
-
Add a high-boiling point solvent, such as triethylene glycol, to the mixture.
-
Heat the mixture to a high temperature (typically around 210-220°C) to facilitate the condensation reaction and remove water.
-
After the reaction is complete, the mixture is cooled, and the 3-nitrophthalhydrazide intermediate is precipitated by adding hot water.
-
The solid intermediate is collected by vacuum filtration.
Step 2: Synthesis of Luminol (3-Aminophthalhydrazide)
-
The crude 3-nitrophthalhydrazide is suspended in an aqueous solution of sodium hydroxide.
-
A reducing agent, typically sodium dithionite (sodium hydrosulfite), is added to the solution.
-
The mixture is heated to facilitate the reduction of the nitro group to an amino group.
-
After the reduction is complete, the solution is cooled and acidified with acetic acid to precipitate the luminol.
-
The resulting solid luminol is collected by vacuum filtration and can be further purified by recrystallization.
Synthesis of Isoluminol from 4-Nitrophthalic Acid
The synthesis of isoluminol from 4-nitrophthalic acid follows a similar two-step pathway to that of luminol.
Step 1: Synthesis of 4-Nitrophthalhydrazide
-
4-nitrophthalimide is prepared from phthalic anhydride through nitration.[1]
-
The resulting 4-nitrophthalimide is then reacted with hydrazine hydrate to produce 4-nitrophthalhydrazide.[1]
Step 2: Synthesis of Isoluminol (4-Aminophthalhydrazide)
-
The 4-nitrophthalhydrazide intermediate is dissolved in an alkaline solution.
-
A reducing agent, such as stannous chloride in the presence of hydrochloric acid or sodium dithionite, is added to the reaction mixture.[1]
-
The reaction proceeds to reduce the nitro group to an amino group, forming isoluminol.
-
The product is then precipitated, collected, and purified.
Hypothetical Synthesis of Isoluminol from this compound
While not a standard documented procedure for luminol, this compound could theoretically be used to synthesize isoluminol in a single step:
-
This compound is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or methanol.
-
The reaction mixture is heated under reflux to facilitate the formation of the hydrazide ring.
-
Upon cooling, the product, 4-aminophthalhydrazide (isoluminol), would precipitate and could be collected by filtration.
Mandatory Visualization
Diagram of Luminol Synthesis Pathway
Caption: Synthesis pathway of luminol from 3-nitrophthalic acid.
Diagram of Isoluminol Synthesis Pathway
Caption: Synthesis pathway of isoluminol from 4-nitrophthalic acid.
Diagram of Hypothetical Isoluminol Synthesis from this compound
References
A Comparative Guide to Chemiluminescent Reagents: Evaluating Dimethyl 4-aminophthalate and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the development and optimization of chemiluminescence-based assays, the choice of a suitable light-emitting substrate is paramount. This guide provides a detailed performance comparison of common chemiluminescent reagents, with a special focus on the potential of Dimethyl 4-aminophthalate in this landscape. While luminol and acridinium esters have long been the workhorses of chemiluminescence immunoassays, this guide explores the available data to position this compound as a subject of interest for future assay development.
Executive Summary
Chemiluminescence immunoassays (CLIAs) offer significant advantages in terms of sensitivity and dynamic range over other techniques like ELISA.[1] The performance of these assays is intrinsically linked to the choice of the chemiluminescent substrate. This guide provides a comparative analysis of two of the most widely used classes of chemiluminescent reagents, luminol and acridinium esters, and explores the theoretical and inferred performance of this compound. Due to a notable lack of direct experimental data for this compound in the scientific literature, its evaluation is primarily based on its structural relationship to the emitting species in the well-characterized luminol reaction.
Established Chemiluminescent Reagents: A Head-to-Head Comparison
Luminol and acridinium esters are the two most prominent families of compounds used in chemiluminescent assays.[2] They differ significantly in their reaction mechanisms, light output kinetics, and suitability for various assay formats.
Luminol and its Derivatives:
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a versatile and cost-effective chemiluminescent agent.[3] Its light-emitting reaction is typically catalyzed by horseradish peroxidase (HRP) in the presence of an oxidant like hydrogen peroxide.[4] The light emission is a prolonged "glow" that can last for minutes, which offers flexibility in measurement timing.[1] The core of the luminol chemiluminescence is the formation of an excited state of 3-aminophthalate, which then relaxes to the ground state by emitting a photon of light at approximately 425 nm.[3]
Acridinium Esters:
Acridinium esters are known for their high quantum yields and rapid "flash" kinetics, with light emission typically complete within a few seconds.[1][5] Unlike luminol, their chemiluminescent reaction does not require an enzymatic catalyst, proceeding spontaneously in the presence of an alkaline hydrogen peroxide solution.[2][6] This direct oxidation mechanism can lead to lower background signals and simpler assay designs.[2]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of luminol and acridinium esters based on available literature. It is important to note that specific performance can vary depending on the assay conditions, specific derivatives used, and the presence of enhancers.
| Performance Metric | Luminol | Acridinium Esters |
| Quantum Yield (ΦCL) | ~0.01 - 0.04 in aqueous solutions[7][8] | High, up to 0.05 in aqueous solutions[9] |
| Signal Kinetics | Glow-type, prolonged emission (minutes)[1] | Flash-type, rapid emission (seconds)[1][5] |
| Catalyst Requirement | Typically requires a catalyst (e.g., HRP)[4] | No catalyst required[2][6] |
| Relative Light Intensity | Moderate | High[10] |
| Background Signal | Can be higher due to enzymatic catalysis and enhancers[2] | Generally lower[2] |
| Assay Throughput | Moderate | High, suitable for automation[5] |
This compound: A Potential but Uncharacterized Player
This compound is structurally related to the core light-emitting molecule in the luminol reaction, 3-aminophthalate. This structural similarity suggests that this compound could potentially exhibit chemiluminescent properties.
However, a comprehensive review of the available scientific literature reveals a significant gap in the characterization of this compound's performance in chemiluminescence assays. There is a lack of published data on its quantum yield, signal-to-noise ratio, light emission kinetics, and specific experimental protocols for its use as a primary chemiluminescent reagent. Studies on related aminophthalate derivatives have primarily focused on their photoluminescent (fluorescent) properties.[11]
Inferred Potential:
Based on the known mechanisms, one can speculate on the potential behavior of this compound. If it were to function as a chemiluminescent agent, it would likely require an oxidation reaction to generate an excited state. The ester groups might influence its solubility and interaction with catalysts or oxidants, potentially altering the reaction kinetics and light output compared to luminol. Without direct experimental evidence, any discussion of its performance remains theoretical.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of chemiluminescence assays. Below are generalized protocols for luminol-based and acridinium ester-based assays, which can serve as a starting point for assay development.
General Protocol for a Luminol-Based Chemiluminescent ELISA
This protocol outlines a typical indirect ELISA with HRP-conjugated secondary antibodies and a luminol-based substrate.
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the antigen of interest)
-
HRP-conjugated Secondary Antibody (specific to the primary antibody)
-
Luminol-based Chemiluminescent Substrate Kit (containing luminol/enhancer solution and peroxide buffer)
-
96-well microplate
-
Luminometer
Procedure:
-
Antigen Coating: Dilute the antigen to an appropriate concentration in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step five times.
-
Signal Generation: Prepare the chemiluminescent substrate according to the manufacturer's instructions by mixing the luminol/enhancer and peroxide solutions. Add 100 µL of the working substrate solution to each well.
-
Detection: Immediately measure the light output using a luminometer. The signal is typically integrated over a specific time period (e.g., 1-10 seconds per well).
General Protocol for an Acridinium Ester-Based Chemiluminescent Immunoassay
This protocol describes a sandwich immunoassay using acridinium ester-labeled detection antibodies.
Materials:
-
Capture antibody-coated microplate or magnetic beads
-
Wash Buffer
-
Assay Buffer
-
Sample containing the analyte
-
Acridinium ester-labeled detection antibody
-
Trigger Solutions (typically an acidic pre-trigger and a basic trigger solution containing hydrogen peroxide)
-
Luminometer with injectors
Procedure:
-
Sample Incubation: Add the sample and assay buffer to the capture antibody-coated wells or beads. Incubate to allow the analyte to bind to the capture antibody.
-
Washing: Wash the wells or beads to remove unbound components.
-
Detection Antibody Incubation: Add the acridinium ester-labeled detection antibody. Incubate to form the sandwich complex.
-
Washing: Wash thoroughly to remove unbound labeled antibody.
-
Signal Generation and Detection: Place the plate or tubes in a luminometer equipped with reagent injectors.
-
Inject the pre-trigger solution to create the appropriate pH environment.
-
Inject the trigger solution to initiate the chemiluminescent reaction.
-
Measure the light emission (flash) immediately after the trigger solution is added.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Signaling pathways for luminol and acridinium ester chemiluminescence.
Caption: A generalized experimental workflow for a chemiluminescent immunoassay.
Conclusion
The selection of a chemiluminescent reagent is a critical decision in assay development. Luminol and its derivatives offer a cost-effective solution with prolonged signal output, making them suitable for a wide range of applications. Acridinium esters, on the other hand, provide superior sensitivity and rapid kinetics, ideal for high-throughput and automated platforms.
While this compound's structural similarity to the light-emitting species of the luminol reaction makes it an intriguing candidate for future chemiluminescent probes, the current lack of performance data in the scientific literature prevents a direct comparison. Further research is warranted to synthesize and characterize the chemiluminescent properties of this compound to determine its potential utility in diagnostic and research assays. Researchers are encouraged to use the provided protocols as a foundation for exploring the capabilities of novel chemiluminescent compounds like this compound.
References
- 1. Complete Solutions for IVD Chemiluminescent Immunoassay (CLIA/CLEIA) Development [sigmaaldrich.com]
- 2. The difference between acridinium ester and luminol in chemiluminescence [vacutaineradditives.com]
- 3. goldbio.com [goldbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. QUANTUM YIELDS OF THE LUMINOL CHEMILUMINESCENCE REACTION IN AQUEOUS AND APROTIC SOLVENTS * | Semantic Scholar [semanticscholar.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Dimethyl 4-aminophthalate and its Acylated Derivative
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Properties
This guide provides a comprehensive comparison of the spectroscopic characteristics of Dimethyl 4-aminophthalate and its N-acetylated derivative. Understanding the spectral shifts and changes upon acylation is crucial for reaction monitoring, structural elucidation, and the development of novel pharmaceutical compounds. This document presents available experimental data, outlines general experimental protocols, and visualizes the key chemical and procedural relationships.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.70 | d | 1H | H-6 |
| ~7.45 | dd | 1H | H-5 | |
| ~6.80 | d | 1H | H-3 | |
| ~5.70 | s (br) | 2H | -NH₂ | |
| ~3.85 | s | 6H | -OCH₃ | |
| Dimethyl 4-(acetylamino)phthalate | ~8.20 | d | 1H | H-3 |
| ~7.90 | dd | 1H | H-5 | |
| ~7.75 | d | 1H | H-6 | |
| ~9.80 | s | 1H | -NH- | |
| ~3.90 | s | 6H | -OCH₃ | |
| ~2.10 | s | 3H | -COCH₃ |
Note: Data for this compound is estimated based on its isomer, Dimethyl 5-aminoisophthalate. Data for the N-acetyl derivative is predicted based on typical acylation shifts.
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~168 | C=O |
| ~152 | C-4 | |
| ~134 | C-6 | |
| ~131 | C-2 | |
| ~118 | C-5 | |
| ~115 | C-1 | |
| ~112 | C-3 | |
| ~52 | -OCH₃ | |
| Dimethyl 4-(acetylamino)phthalate | ~169 | -NHC =O |
| ~167 | Ester C=O | |
| ~142 | C-4 | |
| ~133 | C-6 | |
| ~130 | C-2 | |
| ~125 | C-5 | |
| ~123 | C-1 | |
| ~118 | C-3 | |
| ~53 | -OCH₃ | |
| ~24 | -COCH₃ |
Note: Values are estimated based on known spectral data of related aromatic amines and amides.
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | 3450-3300 | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Aromatic C-H stretch | |
| 2950-2850 | Aliphatic C-H stretch (-OCH₃) | |
| 1720-1680 | C=O stretch (ester) | |
| 1620-1580 | N-H bend and Aromatic C=C stretch | |
| 1280-1250 | C-O stretch (ester) | |
| 1100-1000 | C-N stretch | |
| Dimethyl 4-(acetylamino)phthalate | ~3300 | N-H stretch (amide) |
| 3050-3000 | Aromatic C-H stretch | |
| 2950-2850 | Aliphatic C-H stretch (-OCH₃, -CH₃) | |
| ~1720 | C=O stretch (ester) | |
| ~1680 | C=O stretch (amide I) | |
| ~1540 | N-H bend (amide II) and Aromatic C=C stretch | |
| 1280-1250 | C-O stretch (ester) |
Table 4: UV-Visible Spectroscopy Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| This compound | ~250, ~350 | - | π → π |
| Dimethyl 4-(acetylamino)phthalate | ~240, ~280 | - | π → π |
Note: A hypsochromic (blue) shift is generally observed upon acylation of an amino group due to the decreased electron-donating ability of the nitrogen atom.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.
Synthesis of Dimethyl 4-(acetylamino)phthalate
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Dimethyl 4-(acetylamino)phthalate.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the chemical transformation and the general workflow for the spectroscopic analysis.
Comparative Reactivity Analysis: Dimethyl 4-aminophthalate and Other Aminophthalic Acid Esters
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the reactivity of Dimethyl 4-aminophthalate against other aminophthalic acid esters. This guide is intended to assist researchers, scientists, and professionals in the drug development sector in making informed decisions regarding the selection and application of these compounds in their synthetic workflows. The comparisons are based on established principles of organic chemistry and available data on the reactivity of substituted anilines in key reactions such as acylation and diazotization followed by Sandmeyer reactions.
Introduction to Aminophthalic Acid Esters
Aminophthalic acid esters are a class of aromatic compounds possessing both an amino group and two ester functionalities attached to a benzene ring. The relative positions of these functional groups significantly influence the electron density distribution within the molecule, thereby dictating their nucleophilicity and overall chemical reactivity. This compound, with its amino group positioned para to one of the methoxycarbonyl groups, is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Understanding its reactivity in comparison to its isomers, such as Dimethyl 3-aminophthalate, and other esters is crucial for optimizing reaction conditions and predicting product outcomes.
Reactivity in Acylation Reactions
Acylation of the amino group is a fundamental transformation for aminophthalic acid esters, leading to the formation of amides. The rate of this reaction is primarily governed by the nucleophilicity of the nitrogen atom.
Theoretical Reactivity Comparison:
The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring. The two methoxycarbonyl (-COOCH₃) groups are electron-withdrawing groups (EWGs) that decrease the electron density on the benzene ring and, consequently, on the amino group through both inductive and resonance effects.
-
This compound: The amino group is in the para position to one ester group and meta to the other. The para-ester group exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the amino group.
-
Dimethyl 3-aminophthalate: The amino group is positioned ortho to one ester group and meta to the other. The proximity of the ortho-ester group can lead to steric hindrance, potentially slowing down the reaction rate with bulky acylating agents. Electronically, both ester groups withdraw electron density, reducing the nucleophilicity of the amino group.
-
Other Aminophthalic Acid Esters (e.g., Diethyl, Dibutyl): The electronic effect of the ester group is primarily determined by the carbonyl and the oxygen atom directly attached to the ring. Changing the alkyl portion of the ester (from methyl to ethyl or butyl) has a negligible effect on the electronic properties of the aromatic ring and thus on the nucleophilicity of the amino group. Therefore, the reactivity of diethyl or dibutyl 4-aminophthalate in acylation is expected to be very similar to that of this compound.
Based on these electronic considerations, the general order of reactivity in acylation reactions is expected to be influenced by the substitution pattern. A quantitative comparison would require kinetic studies.
Table 1: Predicted Relative Reactivity in Acylation
| Compound | Predicted Relative Reactivity | Rationale |
| Aniline | Highest | No electron-withdrawing ester groups. |
| Dimethyl 3-aminophthalate | Intermediate | Electron-withdrawing effects from two ester groups. Potential for steric hindrance. |
| This compound | Lowest | Strong electron-withdrawing effect from the para-ester group. |
Reactivity in Diazotization and Sandmeyer Reactions
The conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction to introduce a variety of substituents (e.g., halides, cyanide), is another critical reaction pathway.[1][2][3][4] The efficiency of the initial diazotization step can be influenced by the basicity of the amino group.
Theoretical Reactivity Comparison:
The basicity of the amino group is, like its nucleophilicity, reduced by the presence of electron-withdrawing ester groups.[5][6]
-
This compound: The reduced basicity of the amino group due to the para-ester group may require carefully optimized diazotization conditions.
-
Dimethyl 3-aminophthalate: The basicity of the amino group is also reduced by the two ester groups.
Table 2: Predicted Relative Basicity and Potential Impact on Diazotization
| Compound | Predicted Relative Basicity | Potential Impact on Diazotization |
| Aniline | Highest | Facile diazotization under standard conditions. |
| Dimethyl 3-aminophthalate | Intermediate | May require slightly more forcing conditions for diazotization compared to aniline. |
| This compound | Lowest | May require optimized conditions to achieve efficient diazotization due to lower basicity. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable reactivity studies. Below are generalized protocols for acylation and diazotization/Sandmeyer reactions that can be adapted for a comparative study of aminophthalate esters.
Protocol 1: Comparative Acylation of Aminophthalate Esters Monitored by HPLC
This protocol describes a general procedure for comparing the rate of acylation of different aminophthalate esters with an acylating agent, such as acetic anhydride. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[7][8][9]
Materials:
-
This compound
-
Dimethyl 3-aminophthalate (or other aminophthalate ester for comparison)
-
Acetic anhydride
-
Aprotic solvent (e.g., Acetonitrile or Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Internal standard (a compound that does not react under the reaction conditions and is chromatographically resolved from all other components)
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of the aminophthalate esters, the expected N-acetylated products, and the internal standard of known concentrations in the chosen HPLC mobile phase or a compatible solvent.
-
Calibration Curve: Generate a calibration curve for each aminophthalate ester and its corresponding product by injecting a series of standard solutions of varying concentrations and plotting the peak area against concentration.
-
Reaction Setup: In a reaction vessel, dissolve a known amount of the aminophthalate ester and the internal standard in the aprotic solvent.
-
Reaction Initiation: Add a known excess of the tertiary amine base followed by the acetic anhydride to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a known volume of the HPLC mobile phase (this will stop the reaction by significantly lowering the concentration of reactants).
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Using the calibration curves, determine the concentration of the remaining aminophthalate ester and the formed N-acetylated product at each time point. Plot the concentration of the reactant versus time to determine the reaction rate.
Workflow for Comparative Acylation Study
Caption: Workflow for the comparative kinetic analysis of aminophthalate ester acylation using HPLC.
Protocol 2: Comparative Diazotization and Sandmeyer Reaction
This protocol outlines a general procedure for the diazotization of aminophthalate esters followed by a Sandmeyer reaction to introduce a chloro substituent.[10][11][12]
Materials:
-
This compound
-
Dimethyl 3-aminophthalate (or other aminophthalate ester)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
Ice
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
Procedure:
-
Diazotization:
-
Dissolve a known amount of the aminophthalate ester in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a change in color.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Analysis:
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by techniques such as NMR and mass spectrometry to confirm the structure and determine the yield.
-
References
- 1. reddit.com [reddit.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Titrations in non-aqueous media. Part VII. Effects of substituents on basicity of aniline - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. afit.edu [afit.edu]
- 7. A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan | MDPI [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diazotisation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Study of 4-Aminophthalimide and Dimethyl 4-Aminophthalate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel molecules. Among the myriad of available synthons, aromatic compounds bearing both amino and carboxylic acid functionalities, or their derivatives, are of significant interest due to their versatile reactivity. This guide provides a comparative analysis of two such compounds: 4-aminophthalimide and Dimethyl 4-aminophthalate. We will delve into their synthesis, physical and chemical properties, and their applications as intermediates, supported by experimental data and protocols.
At a Glance: Key Chemical Properties
To facilitate a direct comparison, the fundamental properties of 4-aminophthalimide and this compound are summarized below.
| Property | 4-Aminophthalimide | This compound |
| Molecular Formula | C₈H₆N₂O₂[1] | C₁₀H₁₁NO₄[1] |
| Molecular Weight | 162.15 g/mol | 209.2 g/mol [1] |
| Appearance | Yellow crystalline solid | - |
| Melting Point | 294 °C | - |
| Solubility | - | Slightly soluble in alcohol[2] |
| CAS Number | 3676-85-5 | 51832-31-6[3] |
Synthesis and Production
The synthetic routes to 4-aminophthalimide and this compound differ significantly, reflecting their distinct chemical functionalities.
Synthesis of 4-Aminophthalimide
4-Aminophthalimide is commonly synthesized via the reduction of 4-nitrophthalimide. This process is a staple in many organic chemistry laboratories and can be achieved through various reduction methods.
Experimental Protocol: Reduction of 4-Nitrophthalimide
A widely used method involves the catalytic hydrogenation of 4-nitrophthalimide.
-
Materials: 4-nitrophthalimide, Dimethylformamide (DMF), Raney Nickel catalyst, Hydrogen gas, Water.
-
Procedure:
-
In a hydrogenation vessel, dissolve 100g of 4-nitrophthalimide in 600ml of dimethylformamide.
-
Add 20g of wet Raney Nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to 20-40 psi and maintain the temperature at 20-30°C.
-
Once the initial exothermic reaction subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), filter the hot reaction mixture to remove the catalyst.
-
Remove the dimethylformamide from the filtrate under reduced pressure at 60-80°C.
-
Add 500ml of water to the residue and stir for 20-30 minutes.
-
Isolate the product by filtration and dry at 60-70°C to obtain a yellow crystalline solid of 4-aminophthalimide.
-
-
Yield: Approximately 97%.
Synthesis of this compound
This compound is the dimethyl ester of 4-aminophthalic acid. While specific laboratory protocols for its synthesis are not as commonly detailed in readily available literature, it can be prepared through the standard esterification of 4-aminophthalic acid. This process typically involves reacting the dicarboxylic acid with methanol in the presence of an acid catalyst. The compound is also commercially available from various chemical suppliers, indicating well-established industrial production methods[3][4][5].
General Experimental Protocol: Esterification of 4-Aminophthalic Acid
-
Materials: 4-aminophthalic acid, Methanol, Sulfuric acid (catalyst).
-
General Procedure:
-
Suspend 4-aminophthalic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC or other analytical methods).
-
Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield this compound.
-
Comparative Performance in Synthesis
The structural differences between the cyclic imide of 4-aminophthalimide and the acyclic diester of this compound dictate their reactivity and utility in synthesis.
Reactivity:
-
4-Aminophthalimide: The imide functionality is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The primary amino group is a key site for further functionalization, such as acylation, alkylation, and diazotization. The presence of the imide ring can influence the reactivity of the amino group.
-
This compound: The two ester groups are susceptible to hydrolysis and can be converted to other carboxylic acid derivatives. The amino group is readily available for various transformations, similar to other anilines. The ester groups offer additional reaction sites, for example, in condensation reactions.
Applications in Synthesis:
Both molecules serve as valuable intermediates in the synthesis of more complex molecules.
-
4-Aminophthalimide as a Precursor: A notable application of 4-aminophthalimide is in the synthesis of luminol (3-aminophthalhydrazide), a compound renowned for its chemiluminescent properties[6][7][8][9]. This transformation highlights the reactivity of the imide ring. The overall workflow for this synthesis starting from 4-aminophthalic acid is depicted below. 4-aminophthalimide and its derivatives are also explored for their fluorescence properties and are used as fluorescent probes[10].
-
This compound as a Building Block: this compound is positioned as a key building block for pharmaceuticals and other fine chemicals[4][11]. Its structure, featuring a primary amine and two ester groups, makes it a versatile scaffold for introducing the aminophthalate moiety into larger molecules, which is a common feature in various biologically active compounds.
Data Summary
The following table summarizes the key comparative data discussed in this guide.
| Feature | 4-Aminophthalimide | This compound |
| Synthesis Method | Reduction of 4-nitrophthalimide | Esterification of 4-aminophthalic acid |
| Key Reactive Sites | Primary amino group, Imide ring | Primary amino group, Two ester groups |
| Primary Application | Intermediate for luminol synthesis, Fluorescent probes | Building block for pharmaceuticals and fine chemicals |
| Structural Feature | Cyclic imide | Acyclic diester |
Conclusion
Both 4-aminophthalimide and this compound are valuable chemical intermediates derived from 4-aminophthalic acid. The choice between these two synthons is largely dictated by the desired final product and the intended synthetic strategy.
-
4-Aminophthalimide is the preferred choice when the cyclic imide structure is required for subsequent reactions, as exemplified by the synthesis of luminol. Its fluorescent properties also open up applications in materials science and bio-imaging.
-
This compound offers greater flexibility for modifications at the carboxylic acid positions due to the presence of two ester groups. This makes it a highly adaptable building block for the synthesis of a wide range of pharmaceutical and specialty chemical products where the aminophthalate core is desired without the constraints of a cyclic imide.
Researchers and drug development professionals should carefully consider the reactivity and functional group compatibility of each compound to select the most appropriate building block for their specific synthetic goals. The distinct properties of 4-aminophthalimide and this compound provide a rich chemical toolbox for the creation of novel and functional molecules.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 51832-31-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chimique.wordpress.com [chimique.wordpress.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Luminol Synthesis Protocol from Locally Available Materials [protocols.io]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
Evaluating Dimethyl 4-aminophthalate as a Fluorescent Marker: A Comparative Guide
In the dynamic fields of cellular biology and drug development, the selection of an appropriate fluorescent marker is paramount for the success of imaging- and fluorescence-based assays. This guide provides a comprehensive evaluation of Dimethyl 4-aminophthalate as a potential fluorescent marker, comparing its projected performance with established alternatives. Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural analogs, 4-Aminophthalimide (AP) and 4-Amino-N-methylphthalimide (4ANMP), to provide a reasonable estimation of its properties. This analysis is juxtaposed with the performance of well-characterized and widely used fluorescent dyes: Alexa Fluor 488, Cy3, and ATTO 532.
Performance Comparison of Fluorescent Markers
The efficiency of a fluorescent marker is determined by several key photophysical parameters. These include the molar extinction coefficient (a measure of how strongly the molecule absorbs light at a specific wavelength), the fluorescence quantum yield (the ratio of emitted photons to absorbed photons), the excitation and emission maxima (the wavelengths at which the molecule is most efficiently excited and emits light, respectively), and its photostability. The following table summarizes these critical parameters for our compound of interest and its established alternatives.
| Fluorescent Marker | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Photostability |
| This compound (Projected) | Data not available | Solvent-dependent (expected to be moderate to high in non-polar environments) | ~390-400 | ~480-520 (highly solvent-dependent) | Moderate (expected) |
| 4-Aminophthalimide (Analog) | ~4,000-5,000 | 0.03 (in water) - 0.6 (in dioxane)[1][2] | ~380-390 | ~480-580 (highly solvent-dependent)[3] | Moderate[4] |
| 4-Amino-N-methylphthalimide (Analog) | Data not available | Solvent-dependent[5] | ~390 | ~500 (in various solvents)[5] | Data not available |
| Alexa Fluor 488 | 73,000[6] | 0.92[7][8] | 496[8] | 519[8] | High[8] |
| Cy3 | 150,000[9] | 0.15 (in aqueous buffer)[10] | 550[10] | 570[10] | Moderate[10] |
| ATTO 532 | 115,000 | 0.90 | 532 | 553 | High[11] |
Disclaimer: The data for this compound is projected based on the properties of its structural analogs, 4-Aminophthalimide and 4-Amino-N-methylphthalimide. Direct experimental validation is required for precise characterization.
Experimental Protocols
To ensure objective and reproducible evaluation of fluorescent markers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determining Excitation and Emission Spectra
The excitation and emission spectra of a fluorescent molecule are fundamental to its characterization and application.
Objective: To determine the wavelengths of maximum excitation and emission for a given fluorescent marker.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent marker solution of known concentration (typically 1-10 µM) in a suitable solvent (e.g., phosphate-buffered saline (PBS) for biological applications or various organic solvents to assess solvatochromism).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent marker in the chosen solvent. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum. If unknown, a preliminary scan can be performed.
-
Scan a range of excitation wavelengths (e.g., 300-500 nm for a blue-green fluorophore).
-
Record the fluorescence intensity at each excitation wavelength. The wavelength corresponding to the highest intensity is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan a range of emission wavelengths (e.g., 400-700 nm).
-
Record the fluorescence intensity at each emission wavelength. The wavelength corresponding to the highest intensity is the emission maximum.
-
Measuring Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is a critical measure of a fluorophore's brightness. The relative method compares the fluorescence of the sample to a well-characterized standard.
Objective: To determine the fluorescence quantum yield of a test compound relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorescent marker solution
-
Standard fluorescent marker solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent(s)
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using the spectrofluorometer.
-
Ensure the excitation wavelength is the same for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield of the test compound (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) where Φₛₜ is the quantum yield of the standard, mₓ and mₛₜ are the slopes of the linear fits for the test and standard plots, respectively, and nₓ and nₛₜ are the refractive indices of the solvents.
-
Immunofluorescence Staining Protocol for Cellular Imaging
This protocol outlines the use of fluorescent markers for visualizing specific proteins within cells via antibody labeling.
Objective: To label and visualize a target protein in fixed cells using a fluorescently-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody specific to the target protein
-
Fluorescently-labeled secondary antibody that recognizes the primary antibody
-
Mounting medium with an antifade reagent
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash the cells with PBS and then incubate with the fixation solution for 10-15 minutes at room temperature. This cross-links proteins and preserves cell morphology.
-
Permeabilization: Wash the cells with PBS and then incubate with the permeabilization buffer for 10 minutes. This allows antibodies to access intracellular antigens.
-
Blocking: Wash the cells with PBS and then incubate with the blocking buffer for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Conclusion
Based on the analysis of its structural analogs, this compound shows potential as a fluorescent marker, particularly due to its expected sensitivity to the local environment (solvatochromism). This property could be highly advantageous for probing changes in polarity within cellular microenvironments. However, its projected lower molar extinction coefficient and quantum yield in aqueous environments compared to leading commercial dyes like Alexa Fluor 488 and ATTO 532 suggest that it may be less suitable for applications requiring maximum brightness and sensitivity. Furthermore, the significant blue-shift in its projected excitation maximum may not align well with the common laser lines available on many standard fluorescence microscopes.
For researchers in drug development and cellular biology, the choice of a fluorescent marker will ultimately depend on the specific requirements of their assay. While this compound and its derivatives could offer unique advantages in specialized applications exploiting their environmental sensitivity, for routine high-sensitivity imaging, established dyes such as Alexa Fluor 488 and ATTO 532 currently represent a more robust and versatile choice. Further direct experimental characterization of this compound is necessary to fully elucidate its performance and potential as a fluorescent marker.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Ultrashort-lived excited states of aminophthalimides in fluid solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
Benchmarking the synthesis of luminol derivatives from different starting materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to luminol and its derivatives, starting from various commercially available materials. The performance of different synthetic strategies is benchmarked using reported yields and reaction conditions to aid in the selection of the most efficient pathway for specific research and development needs.
Introduction
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) and its derivatives are cornerstone chemiluminescent reporters utilized in a wide array of applications, from forensic science to biomedical diagnostics. The efficiency of their synthesis, in terms of yield, purity, and cost, is a critical factor for researchers. This guide compares the most common synthetic pathways to luminol, starting from naphthalene, phthalic anhydride, and 3-nitrophthalic acid, and further explores the synthesis of functionalized luminol derivatives.
Comparison of Synthetic Pathways to Luminol
The synthesis of luminol is a multi-step process, with the choice of starting material significantly impacting the overall efficiency and purity of the final product. Below is a summary of quantitative data from representative synthetic routes.
| Starting Material | Intermediate(s) | Key Reagents | Reported Yield (%) | Purity (%) | Reference |
| Naphthalene | α-Nitronaphthalene, 3-Nitrophthalic acid, 3-Nitrophthalhydrazide | Sulfonitric acid, Chromic anhydride, Hydrazine, Sodium dithionite | ~59 (overall) | >99 | [1] |
| Phthalic Anhydride | 3-Nitrophthalic acid, 3-Nitrophthalhydrazide | Nitric acid, Sulfuric acid, Hydrazine, Sodium dithionite | 56 (for 3-nitrophthalic acid) | High | [2] |
| 3-Nitrophthalic Acid | 3-Nitrophthalhydrazide | Hydrazine, Triethylene glycol, Sodium hydrosulfite | 35 | Sufficiently Pure | [3] |
Synthesis of Luminol Derivatives
The functionalization of luminol allows for the tuning of its chemiluminescent properties and for its conjugation to biomolecules. A common strategy involves the acylation of the primary amino group.
| Starting Material | Derivative | Key Reagents | Reported Yield (%) | Reference |
| Luminol | N-trifluoroacetyl luminol | Trifluoroacetic anhydride, Triethylamine, DMF | 70 | [4] |
| Luminol | N-benzoyl luminol | Benzoyl chloride, Triethylamine, DMF | 34 | [4] |
| Luminol | N-ethoxy carbonyl luminol | Ethyl chloroformate, DMF | 28 | [4] |
Experimental Protocols
Synthesis of Luminol from Naphthalene
This pathway is noted for producing high-purity luminol due to the avoidance of isomeric mixtures that can arise from the nitration of phthalic anhydride.[1]
Step 1: Synthesis of α-Nitronaphthalene Naphthalene is nitrated using a sulfonitric acid mixture. The reaction is performed at elevated temperatures, and the product is purified by recrystallization to achieve a yield of 93% with a purity of over 99%.[1]
Step 2: Synthesis of 3-Nitrophthalic Acid α-Nitronaphthalene is oxidized using chromic anhydride in glacial acetic acid. The reaction mixture is heated, and after workup, 3-nitrophthalic acid is obtained with a yield of 64% and 99% purity.[1][5]
Step 3: Synthesis of 3-Nitrophthalhydrazide 3-Nitrophthalic acid is reacted with hydrazine hydrate. The mixture is heated to form the hydrazide intermediate.
Step 4: Synthesis of Luminol The 3-nitrophthalhydrazide intermediate is reduced using sodium dithionite in an alkaline solution. The reaction mixture is heated, followed by acidification to precipitate luminol.[5]
Synthesis of Luminol from 3-Nitrophthalic Acid
This is a common and direct route to luminol.
Step 1: Synthesis of 3-Nitrophthalhydrazide A mixture of 3-nitrophthalic acid and an aqueous solution of hydrazine is heated.[6] Triethylene glycol is added as a high-boiling solvent, and the mixture is heated to a high temperature to drive the cyclization and remove water.[7] The product, 3-nitrophthalhydrazide, is collected after cooling and precipitation.[7]
Step 2: Synthesis of Luminol The isolated 3-nitrophthalhydrazide is dissolved in a sodium hydroxide solution.[8] Sodium hydrosulfite (sodium dithionite) is added as the reducing agent.[8] The mixture is heated to boiling for several minutes.[8] After cooling, acetic acid is added to precipitate the luminol, which is then collected by filtration.[8]
Synthesis of N-Acyl Luminol Derivatives
General Procedure for N-acylation: Luminol is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).[4] A base, typically triethylamine (TEA), is added to deprotonate the amino group. The acylating agent (e.g., trifluoroacetic anhydride, benzoyl chloride) is then added slowly to the reaction mixture.[4] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is precipitated by the addition of water and purified by crystallization.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic pathways to luminol from different starting materials.
Caption: General scheme for the synthesis of N-acyl luminol derivatives.
Conclusion
The selection of a synthetic route for luminol and its derivatives depends on the desired scale, purity requirements, and available resources.
-
Starting from Naphthalene: This route offers the advantage of producing high-purity 3-nitrophthalic acid, thereby leading to a purer final luminol product. This is particularly important for applications sensitive to isomeric impurities. However, it involves more synthetic steps compared to other routes.[1][5]
-
Starting from Phthalic Anhydride: This is a more direct route to 3-nitrophthalic acid. However, the nitration of phthalic anhydride can lead to the formation of the 4-nitro isomer, which can be difficult to separate and may affect the properties of the final luminol product.[5]
-
Starting from 3-Nitrophthalic Acid: This is the most straightforward and commonly used laboratory-scale synthesis. Its main advantage is the commercial availability of the starting material, which simplifies the overall process. However, the quality of the commercially available 3-nitrophthalic acid will directly influence the purity of the synthesized luminol.
-
Synthesis of Derivatives: The derivatization of luminol, particularly through N-acylation, provides a versatile method for modifying its properties. The yields of these reactions can vary significantly depending on the specific acylating agent and reaction conditions.[4]
This comparative guide is intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and materials science, enabling them to make informed decisions when embarking on the synthesis of luminol and its derivatives.
References
- 1. Preparation and characterization of novel phthalhydrazide-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]
- 2. Green Chemiluminescence of Highly Fluorescent Symmetrical Azo-Based Luminol Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Luminol Synthesis Techniques for Enhanced Sensitivity [eureka.patsnap.com]
- 6. longdom.org [longdom.org]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Safety Operating Guide
Proper Disposal of Dimethyl 4-Aminophthalate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the proper disposal of dimethyl 4-aminophthalate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2][3]
Summary of Safety Information
For quick reference, the following table summarizes key safety data for this compound.
| Hazard Category | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed[1] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1] |
| Personal Protective Equipment | Eye/face, hand, and body protection required. | Wear fire/flame resistant and impervious clothing. Handle with gloves. Use tight-sealing safety goggles.[1][2] |
| First Aid (Swallowing) | Rinse mouth and seek medical attention. | IF SWALLOWED: Get medical help. P330: Rinse mouth.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with applicable federal, state, and local regulations. The following steps outline the recommended procedure for its safe disposal:
-
Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.[1]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
The disposal of this compound must be handled by a licensed and qualified chemical waste disposal company.[1][3]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3] Discharge into the environment must be avoided.[1]
-
The primary recommended disposal methods are:
-
Licensed Chemical Destruction Plant: The material can be sent to a facility specifically designed for the destruction of chemical waste.[1]
-
Controlled Incineration: The chemical can be disposed of by controlled incineration with flue gas scrubbing.[1] Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
-
Container Decontamination:
-
Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permissible by local regulations.[1] Combustible packaging materials may be incinerated under controlled conditions.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl 4-aminophthalate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Dimethyl 4-aminophthalate (CAS No. 51832-31-6). Adherence to these procedural guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (H302). While it is a solid at room temperature, the potential for dust formation during handling necessitates stringent protective measures. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides chemical resistance against aromatic amines and phthalate esters. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Body Protection | Standard laboratory coat | Prevents contact of the chemical with skin. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powder outside of a chemical fume hood or if dust generation is likely. |
Step-by-Step Operational Plan for Safe Handling
To ensure a safe operational workflow, from receipt to disposal, the following steps must be followed:
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it segregated from strong oxidizing agents.
2.2. Weighing and Preparation
-
Primary Recommendation: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation risk.
-
If a fume hood is not available, a NIOSH-approved N95 respirator is mandatory.
-
Wear all prescribed PPE (nitrile gloves, safety glasses, and a lab coat) before handling the container.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the powder gently to avoid creating airborne dust.
2.3. Use in Experiments
-
When adding the compound to solutions or reaction mixtures, do so within a fume hood.
-
Keep the container sealed when not in use.
-
In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
If swallowed, seek immediate medical attention. Do not induce vomiting.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect any unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container compatible with the solvents used. Do not pour down the drain.
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
3.2. Final Disposal
-
All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.
-
The primary recommended method of disposal for this type of organic chemical waste is high-temperature incineration.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. If the spill is large or if you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) department. For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding dust generation, and place it in the designated solid hazardous waste container. Clean the area with a wet paper towel (collecting the towel as hazardous waste).
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
Handling Workflow for this compound
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
